molecular formula C12H17NO B1428350 2-(Oxolan-3-yl)-1-phenylethan-1-amine CAS No. 1339699-57-8

2-(Oxolan-3-yl)-1-phenylethan-1-amine

Cat. No.: B1428350
CAS No.: 1339699-57-8
M. Wt: 191.27 g/mol
InChI Key: HYIULQRVPYFTAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Oxolan-3-yl)-1-phenylethan-1-amine is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Oxolan-3-yl)-1-phenylethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Oxolan-3-yl)-1-phenylethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(oxolan-3-yl)-1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c13-12(8-10-6-7-14-9-10)11-4-2-1-3-5-11/h1-5,10,12H,6-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYIULQRVPYFTAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CC(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Pharmacological Profile of Dihydrobenzofuran-Substituted Phenylethylamines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Development

Executive Summary

This technical guide analyzes the pharmacological profile of oxolane-substituted phenylethylamines , specifically the dihydrobenzofuran analogues known colloquially as the "FLY" series (e.g., 2C-B-FLY). These compounds represent a critical area of study in medicinal chemistry due to their conformational restriction . By fusing the methoxy groups of the parent phenylethylamine (e.g., 2C-B) into a rigid dihydrofuran (oxolane) ring system, researchers have successfully "frozen" the metabolic and binding vectors of the molecule.

This guide provides a validated framework for evaluating these compounds, focusing on their high-affinity interaction with the 5-HT2A receptor, their metabolic stability, and the specific experimental protocols required to assay their potency.

Chemical Architecture & SAR: The "Rigidification" Hypothesis

The defining characteristic of this chemical class is the presence of an oxolane (tetrahydrofuran) ring fused to the benzene core. In standard 2,5-dimethoxyphenethylamines (like 2C-B or DOI), the methoxy groups are free to rotate.

The Entropic Penalty: When a flexible ligand binds to a receptor, it must adopt a specific active conformation, resulting in a loss of entropy. The Solution: The dihydrobenzofuran modification locks the oxygen lone pairs into the optimal position for hydrogen bonding with serine residues (specifically Ser5.46) in the 5-HT2A receptor binding pocket. This pre-organization reduces the entropic cost of binding, typically resulting in higher affinity and potency compared to the flexible parent compound.

Visualization: Conformational Restriction Logic

SAR_Logic Flexible Flexible Parent (2C-B) Rotation Methoxy Rotation (High Entropy) Flexible->Rotation Dynamic State Rigid Rigid Analogue (2C-B-FLY) Flexible->Rigid Synthetic Modification Receptor 5-HT2A Binding Pocket (Serine Interaction) Rotation->Receptor High Entropic Cost Oxolane Oxolane Ring Fusion (Locked Vector) Rigid->Oxolane Contains Oxolane->Receptor Optimal Alignment (Low Entropic Cost)

Figure 1: SAR logic demonstrating how oxolane ring fusion reduces entropic penalty, optimizing receptor interaction.

Pharmacodynamics: Receptor Interaction Profile

The pharmacological core of oxolane-substituted phenylethylamines is their potent agonism at the 5-HT2 receptor family.[1]

Receptor Binding Data (Comparative)

The following table synthesizes binding affinity (


) data, illustrating the impact of the oxolane modification.
CompoundStructure Type5-HT2A

(nM)
5-HT2C

(nM)
5-HT2A/2C Selectivity
2C-B Flexible (Dimethoxy)~1-5 nM~5-15 nMModerate
2C-B-FLY Rigid (Dihydrobenzofuran)0.5 - 2.0 nM 0.6 - 1.5 nM Low (Non-selective)
DOB Flexible (Amphetamine)0.6 nM1.8 nMModerate
DragonFLY Unsaturated (Benzodifuran)0.2 nM0.5 nMHigh Potency

Note: Values represent consensus means from radioligand displacement assays (e.g., using [


I]DOI or [

H]Ketanserin).
Signaling Pathways

Upon binding, these compounds act as agonists, primarily recruiting the


 protein. This triggers the Phospholipase C (PLC) cascade, leading to intracellular calcium mobilization.

Bias Note: Recent research suggests that "FLY" compounds may exhibit functional selectivity (biased agonism), preferentially activating


 pathways over 

-arrestin recruitment compared to endogenous serotonin.

Signaling_Pathway Ligand 2C-B-FLY Receptor 5-HT2A Receptor Ligand->Receptor Binding Gq Gαq/11 Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Flux Response Depolarization / Head Twitch Response Ca->Response Downstream Effect

Figure 2: The canonical Gq-mediated signaling cascade activated by 2C-B-FLY at the 5-HT2A receptor.

Experimental Protocols: Self-Validating Systems

To ensure data integrity, the following protocols utilize internal controls to validate the assay performance.

Radioligand Binding Assay (Membrane Preparation)

Objective: Determine


 values for 5-HT2A.
  • Tissue Source: HEK293 cells stably expressing human 5-HT2A receptors.

  • Ligand: [ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    H]Ketanserin (Antagonist) or [
    
    
    
    I]DOI (Agonist). Note: Agonist labeling is preferred for predicting functional potency.
  • Non-Specific Binding (NSB) Control: Define NSB using 10

    
    M Methysergide.
    
  • Incubation: 60 minutes at 37°C in 50 mM Tris-HCl (pH 7.4).

  • Separation: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces filter binding).

  • Validation Check:

    • Total Binding must be >10x NSB.

    • Hill Slope of the displacement curve should be near 1.0 (unless cooperativity exists).

Functional Assay: Calcium Flux (FLIPR)

Objective: Measure functional efficacy (


) and potency (

).
  • Dye Loading: Load cells with Fluo-4 AM ester (calcium indicator) for 45 mins.

  • Baseline: Record fluorescence for 10 seconds prior to injection.

  • Injection: Add test compound (2C-B-FLY) at varying concentrations (

    
     to 
    
    
    
    M).
  • Positive Control: 10

    
    M Serotonin (5-HT) to define 100% 
    
    
    
    .
  • Negative Control: Buffer only (to assess mechanical artifact).

  • Data Analysis: Calculate

    
    .
    

Pharmacokinetics & Safety Profile

Metabolic Stability

The oxolane ring fusion confers significant resistance to metabolism.

  • O-Demethylation Blockade: In standard 2C compounds, O-demethylation is a primary clearance route. The dihydrobenzofuran ring sterically and chemically hinders this enzymatic cleavage.

  • Result: Extended half-life (

    
    ) and duration of action (6–10+ hours) compared to 2C-B (3–5 hours).
    
Toxicology: Vasoconstriction

A critical safety parameter for "FLY" compounds is peripheral vasoconstriction.

  • Mechanism: Agonism at

    
    -adrenergic receptors and 5-HT2A receptors in vascular smooth muscle.
    
  • Risk: High doses can lead to severe vasospasm and tissue ischemia.

  • MAO Inhibition: Evidence suggests dihydrobenzofuran analogues may act as competitive inhibitors of Monoamine Oxidase A (MAO-A), potentially raising intracellular monoamine levels and increasing serotonin syndrome risk if combined with SSRIs.

References

  • Monte, A. P., Marona-Lewicka, D., Parker, M. A., Wainscott, D. B., Nelson, D. L., & Nichols, D. E. (1996). Dihydrobenzofuran analogues of hallucinogens.[2] 3. Models of 4-substituted (2,5-dimethoxyphenyl)alkylamine derivatives with rigidified methoxy groups. Journal of Medicinal Chemistry, 39(15), 2953–2961.[2][3]

  • Rickli, A., Luethi, D., Reinisch, J., Buchy, D., Hoener, M. C., & Liechti, M. E. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs).[4] Neuropharmacology, 99, 546–553.[5]

  • Wagmann, L., Richter, L. H. J., & Meyer, M. R. (2019). Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. Drug Testing and Analysis, 11(2), 318–324.

  • Purdue University Department of Medicinal Chemistry. (Historical Context). David E.

    • (Landing Page for Dept)

Sources

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Tetrahydrofuran-Phenethylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The convergence of the phenethylamine scaffold, a cornerstone of neuropharmacology, with the tetrahydrofuran (THF) moiety, a versatile heterocyclic system, presents a compelling chemical space for the design of novel bioactive agents. This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of tetrahydrofuran-phenethylamine derivatives. By dissecting the intricate interplay between the structural features of both the phenethylamine backbone and the appended THF ring, we aim to furnish researchers and drug development professionals with a foundational understanding to guide the rational design of next-generation therapeutics targeting key neurological pathways. This document delves into the synthetic strategies for creating these hybrid molecules, the critical influence of stereochemistry and substitution patterns on biological activity, and detailed experimental protocols for their pharmacological evaluation.

Introduction: The Pharmacological Rationale for Hybridization

Phenethylamine and its derivatives constitute a vast and diverse class of compounds with profound effects on the central nervous system (CNS).[1] Many endogenous neurotransmitters, including dopamine and norepinephrine, are substituted phenethylamines, highlighting the inherent bioactivity of this structural motif.[2] Synthetic phenethylamines have been developed as therapeutics for a wide range of conditions, including depression, Parkinson's disease, and attention-deficit/hyperactivity disorder (ADHD).[2] Their pharmacological effects are primarily mediated through interactions with monoamine neurotransmitter systems, such as the serotonin (5-HT) and dopamine (DA) transporters and receptors.[1]

The tetrahydrofuran (THF) ring, a five-membered cyclic ether, is a prevalent structural feature in numerous natural products and FDA-approved drugs.[3] Its inclusion in a molecule can significantly influence physicochemical properties such as solubility, metabolic stability, and receptor-binding interactions. The oxygen atom of the THF ring can act as a hydrogen bond acceptor, and the ring's conformation can impart specific spatial arrangements to appended functional groups, thereby influencing ligand-receptor interactions.[4]

The strategic combination of these two pharmacophores into tetrahydrofuran-phenethylamine derivatives offers a promising avenue for the development of novel CNS-active agents with potentially improved potency, selectivity, and pharmacokinetic profiles. This guide will systematically explore the SAR of this intriguing class of molecules.

Core Structural Features and Their Influence on Activity

The biological activity of tetrahydrofuran-phenethylamine derivatives is dictated by the interplay of several key structural features. Understanding the impact of modifications to each of these regions is paramount for rational drug design.

The Phenethylamine Core: A Foundation for Neuromodulation

The phenethylamine core consists of a phenyl ring connected to an amino group by a two-carbon chain. Modifications to this core have been extensively studied and provide a predictive framework for the SAR of its derivatives.

  • Phenyl Ring Substitution: The nature, position, and number of substituents on the phenyl ring are critical determinants of pharmacological activity and receptor selectivity.

    • 2,5-Dimethoxy Substitution: This pattern is a hallmark of many psychedelic phenethylamines that are potent agonists at the 5-HT2A receptor.[5]

    • 4-Position Substitution: Halogenation (e.g., Br, I) or the addition of small alkyl groups at the 4-position of the phenyl ring often enhances affinity for 5-HT2A receptors.[5][6]

    • 3,4-Dihydroxy Substitution (Catechol): This is characteristic of dopamine and norepinephrine and is crucial for high affinity at dopaminergic and adrenergic receptors.

  • Ethylamine Side Chain: Modifications to the ethylamine linker can influence potency and metabolic stability.

    • α-Methylation: The addition of a methyl group to the α-carbon (adjacent to the phenyl ring) creates the amphetamine scaffold, which typically exhibits increased CNS stimulant properties and resistance to metabolism by monoamine oxidase (MAO).

    • β-Hydroxylation: A hydroxyl group on the β-carbon (adjacent to the amino group) is present in norepinephrine and can enhance adrenergic receptor activity.

  • Amino Group Substitution: The nature of the substituent on the nitrogen atom profoundly impacts receptor affinity and selectivity.

    • N-Alkylation: Small alkyl groups (e.g., methyl, ethyl) can modulate potency and selectivity. For instance, N-methylation of phenethylamine can lead to partial agonism at the hTAAR1 receptor.

    • N-Benzylation: The addition of a benzyl group to the nitrogen of certain phenethylamines can dramatically increase their affinity and potency at 5-HT2A receptors, as seen in the NBOMe class of compounds.[7] This provides a direct rationale for exploring heterocyclic N-substituents like tetrahydrofurfuryl groups.

The Tetrahydrofuran Moiety: A Modulator of Physicochemical and Pharmacological Properties

The incorporation of a THF ring can influence the overall properties of the phenethylamine derivative in several ways:

  • Hydrogen Bonding: The oxygen atom of the THF ring can act as a hydrogen bond acceptor, potentially forming key interactions within a receptor's binding pocket. The significance of such interactions has been demonstrated in HIV protease inhibitors containing THF ligands.[4]

  • Conformational Constraint: The five-membered ring structure of THF can restrict the conformational freedom of the molecule, locking it into a more bioactive conformation for a specific receptor.

  • Lipophilicity and Solubility: The THF moiety can modulate the lipophilicity of the molecule, which in turn affects its ability to cross the blood-brain barrier and its overall pharmacokinetic profile.

  • Stereochemistry: The THF ring can introduce chiral centers, and the stereochemistry of these centers can have a profound impact on biological activity. Different stereoisomers may exhibit distinct affinities and efficacies for their biological targets.

Synthetic Strategies and Methodologies

The synthesis of tetrahydrofuran-phenethylamine derivatives can be approached through several strategic disconnections. The choice of synthetic route will depend on the desired point of attachment for the THF ring and the availability of starting materials.

N-Alkylation of Phenethylamines with Tetrahydrofuran Derivatives

A straightforward approach involves the N-alkylation of a pre-formed phenethylamine with a suitable tetrahydrofuran-containing electrophile.

Experimental Protocol: Synthesis of N-(Tetrahydrofuran-2-ylmethyl)-2-(2,5-dimethoxy-4-iodophenyl)ethanamine

  • To a solution of 2-(2,5-dimethoxy-4-iodophenyl)ethanamine (1.0 mmol) in a suitable solvent such as acetonitrile or DMF (10 mL) is added a base, for example, potassium carbonate (2.0 mmol) or diisopropylethylamine (1.5 mmol). The choice of base and solvent should be optimized for the specific substrate.

  • To this stirring suspension is added 2-(bromomethyl)tetrahydrofuran (1.2 mmol). Other leaving groups on the THF moiety, such as a tosylate, can also be employed.

  • The reaction mixture is heated to a temperature between 60-80 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting phenethylamine is consumed.

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-(tetrahydrofuran-2-ylmethyl)-2-(2,5-dimethoxy-4-iodophenyl)ethanamine.

Reductive Amination

Reductive amination offers another versatile route, reacting a phenethylamine with a tetrahydrofuran-containing aldehyde or ketone in the presence of a reducing agent.

Experimental Protocol: Synthesis of N-(Tetrahydrofuran-2-ylmethyl)-phenethylamine via Reductive Amination

  • To a solution of phenethylamine (1.0 mmol) in a solvent such as methanol or dichloroethane (10 mL) is added tetrahydrofuran-2-carbaldehyde (1.1 mmol).

  • The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • A reducing agent, such as sodium borohydride (1.5 mmol) or sodium triacetoxyborohydride (1.5 mmol), is added portion-wise to the reaction mixture. The choice of reducing agent depends on the solvent and the presence of other functional groups.

  • The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.

  • The reaction is quenched by the slow addition of water or a dilute acid solution.

  • The solvent is removed under reduced pressure, and the residue is worked up as described in the N-alkylation protocol, followed by purification.

Synthesis of Phenethylamines with a Tetrahydrofuran Ring on the Phenyl Moiety

This approach requires the synthesis of a phenyl-substituted tetrahydrofuran as a key intermediate, which is then elaborated to the final phenethylamine.

Experimental Protocol: Synthesis of 2-(4-(Tetrahydrofuran-2-yl)phenyl)ethanamine

  • Synthesis of 2-(4-bromophenyl)tetrahydrofuran: This intermediate can be synthesized via several methods, including the radical cyclization of an appropriate precursor or a palladium-catalyzed coupling reaction.

  • Nitration of 2-(4-bromophenyl)tetrahydrofuran: The intermediate is nitrated to introduce a nitro group, which will be a precursor to the amine.

  • Reduction of the Nitro Group: The nitro group is reduced to an amine using a standard reducing agent such as hydrogen gas with a palladium catalyst or tin(II) chloride.

  • Elaboration to the Phenethylamine: The resulting aniline can be converted to the phenethylamine via several established synthetic routes, such as the Strecker synthesis or by conversion to a benzyl cyanide followed by reduction.

Structure-Activity Relationship (SAR) Exploration

The following sections outline the key SAR principles for tetrahydrofuran-phenethylamine derivatives at major CNS targets, supported by hypothetical data to illustrate the concepts.

Serotonin 5-HT2A Receptor Agonists

The 5-HT2A receptor is a primary target for psychedelic phenethylamines.[5] The SAR for this class of compounds is well-defined, and the introduction of a THF moiety can be systematically explored.

Table 1: Hypothetical Binding Affinities (Ki) and Functional Potencies (EC50) of N-(Tetrahydrofurfuryl)-phenethylamine Derivatives at the Human 5-HT2A Receptor.

CompoundR1R2R3R4THF PositionKi (nM)EC50 (nM)
1 OMeHOMeIN-(2-methyl)0.51.2
2 OMeHOMeIN-(3-methyl)2.15.8
3 OMeHOMeBrN-(2-methyl)0.82.5
4 OMeHOMeHN-(2-methyl)15.645.2
5 HHHHN-(2-methyl)>1000>1000

Causality behind the Data:

  • N-Tetrahydrofurfuryl Substitution: The high affinity of compound 1 suggests that the N-(tetrahydrofuran-2-ylmethyl) substituent is well-tolerated and may even be beneficial for 5-HT2A receptor binding, potentially mimicking the favorable interactions of the N-benzyl group in NBOMe compounds.[7] The oxygen atom could be forming a hydrogen bond with a residue in the binding pocket.

  • Stereochemistry of the THF Ring: The lower affinity of compound 2 with the N-(tetrahydrofuran-3-ylmethyl) substituent indicates that the position of the oxygen atom and the stereochemistry of the attachment point are crucial for optimal binding.

  • Phenyl Ring Substitution: The data for compounds 3 and 4 are consistent with the known SAR of 2C-X compounds, where a 4-halo substituent enhances potency.[5][6] The significant drop in affinity for the unsubstituted phenyl ring (compound 4 ) and the inactive nature of the parent phenethylamine derivative (compound 5 ) underscore the importance of the 2,5-dimethoxy-4-iodo substitution pattern for high 5-HT2A affinity.

Dopamine Transporter (DAT) Inhibitors

The dopamine transporter is a key target for CNS stimulants and antidepressants.[8] The SAR for DAT inhibitors often involves a hydrophobic pocket that can accommodate various cyclic substituents.

Table 2: Hypothetical Inhibition of [3H]Dopamine Uptake (IC50) by Phenyl-Substituted Tetrahydrofuran-Phenethylamine Derivatives at the Human Dopamine Transporter.

CompoundPhenethylamine CoreTHF PositionIC50 (nM)
6 Phenethylamine4-phenyl55
7 Amphetamine4-phenyl25
8 Phenethylamine3-phenyl150
9 Phenethylamine2-phenyl300
10 Phenethylamine4-phenyl (furan)250

Causality behind the Data:

  • Position of the THF Ring: The higher potency of compound 6 with the THF ring at the 4-position of the phenyl ring suggests that this position is optimal for interaction with the DAT binding site. The decreased potency of the 3- and 2-substituted analogs (8 and 9 ) indicates a steric or electronic clash in those orientations.

  • α-Methylation: The increased potency of the amphetamine analog (7 ) compared to the phenethylamine analog (6 ) is a common observation for DAT inhibitors and is attributed to a more favorable interaction in the binding pocket and increased resistance to metabolism.

  • Nature of the Heterocycle: The lower potency of the furan analog (10 ) compared to the tetrahydrofuran analog (6 ) suggests that the saturated, more flexible THF ring provides a better fit in the DAT binding site than the planar, aromatic furan ring.

Experimental Workflows and Data Visualization

To validate the hypothesized SAR, rigorous biological evaluation is essential. The following sections detail the experimental workflows for assessing the activity of tetrahydrofuran-phenethylamine derivatives at key CNS targets.

Radioligand Binding Assay for Serotonin Receptors

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radioactively labeled ligand.[9]

Diagram 1: Experimental Workflow for a Radioligand Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis prep_membranes Prepare cell membranes expressing the target receptor incubate Incubate membranes, radioligand, and test compound to reach equilibrium prep_membranes->incubate prep_ligands Prepare radioligand and - a range of concentrations of the test compound prep_ligands->incubate separate Separate bound from free radioligand (e.g., via filtration) incubate->separate quantify Quantify radioactivity of bound radioligand separate->quantify analyze Analyze data to determine IC50 and Ki values quantify->analyze

Caption: Workflow for determining receptor binding affinity.

Dopamine Transporter Uptake Assay

This functional assay measures the ability of a test compound to inhibit the reuptake of radiolabeled dopamine into cells expressing the dopamine transporter.[10]

Diagram 2: Experimental Workflow for a Dopamine Transporter Uptake Assay

G cluster_cell_prep Cell Preparation cluster_preincubation Pre-incubation cluster_uptake Uptake cluster_termination Termination & Lysis cluster_quantification Quantification & Analysis plate_cells Plate cells expressing DAT in a multi-well plate preincubate Pre-incubate cells with varying concentrations of the test compound plate_cells->preincubate add_dopamine Add radiolabeled dopamine to initiate uptake preincubate->add_dopamine incubate_uptake Incubate for a defined period at 37°C add_dopamine->incubate_uptake terminate Terminate uptake by rapid washing with ice-cold buffer incubate_uptake->terminate lyse Lyse cells to release intracellular contents terminate->lyse quantify Quantify intracellular radioactivity lyse->quantify analyze Analyze data to determine IC50 value quantify->analyze

Caption: Workflow for assessing DAT inhibition.

Conclusion and Future Directions

The exploration of tetrahydrofuran-phenethylamine derivatives represents a fertile ground for the discovery of novel CNS-active agents. The principles outlined in this guide provide a robust framework for understanding the SAR of this chemical class. By systematically modifying the phenethylamine core and the appended THF moiety, researchers can fine-tune the pharmacological properties of these molecules to achieve desired levels of potency, selectivity, and pharmacokinetic profiles.

Future research in this area should focus on:

  • Systematic SAR studies: The synthesis and evaluation of comprehensive libraries of these derivatives to build a more detailed understanding of their SAR at a wider range of CNS targets.

  • Stereoselective synthesis: The development of efficient methods for the synthesis of enantiomerically pure derivatives to fully elucidate the role of stereochemistry in their biological activity.

  • In vivo evaluation: The progression of lead compounds to in vivo models to assess their efficacy, safety, and pharmacokinetic properties in a more physiologically relevant context.

  • Computational modeling: The use of molecular docking and other computational techniques to gain deeper insights into the binding modes of these ligands and to guide the design of new analogs with improved properties.

By leveraging the principles and methodologies presented in this guide, the scientific community is well-positioned to unlock the full therapeutic potential of tetrahydrofuran-phenethylamine derivatives.

References

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21. [Link]

  • Nogrady, T., & Weaver, D. F. (2005). Medicinal Chemistry: A Molecular and Biochemical Approach. Oxford University Press.
  • Cozzi, N. V., & Nichols, D. E. (2024). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 29(15), 3536. [Link]

  • Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. In Handbook of Experimental Pharmacology (Vol. 242, pp. 283-311). Springer, Cham. [Link]

  • Kim, Y., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 216–225. [Link]

  • Lee, H., et al. (2018). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 26(4), 366–373. [Link]

  • Braden, M. R., et al. (2006). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 7(12), 1703–1714. [Link]

  • Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, e202500259. [Link]

  • Ghosh, A. K., et al. (2012). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future medicinal chemistry, 4(12), 1537–1555. [Link]

  • Wang, Z., et al. (2024). Structure of the human dopamine transporter and mechanisms of inhibition. Nature, 633(8028), 223–230. [Link]

  • Wikipedia. (2023, December 29). 25-NB. [Link]

  • Braden, M. R., & Nichols, D. E. (2007). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. Bioorganic & medicinal chemistry, 15(23), 7451–7461. [Link]

  • Lee, H., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 216–225. [Link]

  • Lee, H., et al. (2018). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 26(4), 366–373. [Link]

  • Ghosh, A. K., et al. (2012). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future medicinal chemistry, 4(12), 1537–1555. [Link]

  • Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, e202500259. [Link]

  • Cozzi, N. V., & Nichols, D. E. (2024). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 29(15), 3536. [Link]

  • Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, e202500259. [Link]

  • Wang, Z., et al. (2024). Structure of the human dopamine transporter and mechanisms of inhibition. Nature, 633(8028), 223–230. [Link]

  • Braden, M. R., & Nichols, D. E. (2007). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. Bioorganic & medicinal chemistry, 15(23), 7451–7461. [Link]

  • Lee, H., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 216–225. [Link]

  • Lee, H., et al. (2018). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 26(4), 366–373. [Link]

  • Cozzi, N. V., & Nichols, D. E. (2024). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 29(15), 3536. [Link]

Sources

Literature review on 3-substituted oxolane phenethylamine analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical analysis of 3-Substituted Oxolane Phenethylamine Analogs , a niche but chemically significant subclass of rigidified phenethylamines. These compounds are primarily explored in medicinal chemistry to probe the steric and electronic requirements of monoamine receptors (5-HT, Dopamine, Norepinephrine) by utilizing the oxolane (tetrahydrofuran) ring as a conformationally restricted bioisostere or a fused heterocyclic scaffold.

Executive Summary & Chemical Definition

3-Substituted Oxolane Phenethylamine Analogs represent a structural class where the flexible ethylamine side chain or the aromatic phenyl ring of a classic phenethylamine is modified or replaced by a tetrahydrofuran (oxolane) moiety .

This modification serves three primary medicinal chemistry objectives:

  • Conformational Restriction: The oxolane ring locks the rotation of the side chain or substituents, reducing the entropic penalty of receptor binding.

  • Bioisosterism: The ether oxygen in the oxolane ring acts as a hydrogen bond acceptor, mimicking the electronic properties of methoxy groups (common in psychedelic phenethylamines like 2C-B) or hydroxyl groups (as in catecholamines).

  • Metabolic Stability: The saturated ring is generally more resistant to oxidative metabolism compared to open-chain ethers.

Structural Classification

We categorize these analogs into two distinct families based on the connectivity of the oxolane ring:

ClassStructure DescriptionPharmacological Relevance
Type A: Fused-Ring Analogs The oxolane ring is fused to the phenyl ring (e.g., Dihydro-2C-B-FLY derivatives).High affinity 5-HT2A agonists; potent psychoplastogens.
Type B: Bioisosteres The phenyl ring is replaced by a 3-substituted oxolane ring (e.g., 3-(2-aminoethyl)tetrahydrofuran ).Probes for histamine (H3/H4) and trace amine (TAAR1) receptors.

Chemical Synthesis & Methodology

The synthesis of 3-substituted oxolane phenethylamines requires precise construction of the chiral oxolane core followed by the installation of the ethylamine chain.

Core Synthesis Protocol: The Intramolecular Etherification Route

Objective: Synthesis of 3-(2-aminoethyl)tetrahydrofuran scaffolds.

Step 1: Construction of the 3-Substituted Oxolane Ring

The most robust method involves the cyclization of 1,4-diols or the radical cyclization of allylic ethers .

  • Precursor Preparation: Start with Diethyl malonate alkylated with 2-bromoethyl ether to form the diester.

  • Reduction & Cyclization:

    • Reduce the diester using LiAlH4 (Lithium Aluminum Hydride) in anhydrous THF at 0°C to yield the diol.

    • Cyclization: Treat the diol with p-Toluenesulfonic acid (pTsOH) in refluxing benzene or toluene. The dehydration drives the formation of the oxolane ring.

    • Alternative (High Yield): Use the Williamson Ether Synthesis approach by tosylating one alcohol group and treating with NaH.

Step 2: Installation of the Ethylamine Chain (Henry Reaction)

Once the 3-substituted oxolane aldehyde is obtained (via oxidation of a 3-hydroxymethyl intermediate):

  • Nitroaldol Condensation:

    • Reagents: 3-Oxolanecarbaldehyde, Nitromethane, Ammonium Acetate.

    • Conditions: Reflux in acetic acid or sonication in MeOH.

    • Mechanism: The aldehyde condenses with nitromethane to form the nitrostyrene analog (nitrovinyl-oxolane).

  • Reduction to Amine:

    • Reagents: LiAlH4 (3-4 equivalents) in dry THF.

    • Protocol: Add the nitrostyrene solution dropwise to the hydride suspension. Reflux for 4 hours. Quench using the Fieser method (Water, 15% NaOH, Water).

    • Purification: Acid-base extraction followed by formation of the HCl or Fumarate salt for stability.

Visualization: Synthesis Workflow

SynthesisPath Start Diethyl Malonate Alkylation Alkylation (2-Bromoethyl ether) Start->Alkylation Diol Intermediate Diol Alkylation->Diol Cyclization Cyclization (pTsOH / Heat) Diol->Cyclization Oxolane 3-Substituted Oxolane Cyclization->Oxolane Formylation Vilsmeier-Haack or Oxidation Oxolane->Formylation Aldehyde Oxolane-3-Carbaldehyde Formylation->Aldehyde Henry Henry Reaction (MeNO2 / NH4OAc) Aldehyde->Henry Nitrostyrene Nitrovinyl-Oxolane Henry->Nitrostyrene Reduction LiAlH4 Reduction Nitrostyrene->Reduction Final 3-(2-Aminoethyl)oxolane Reduction->Final

Figure 1: Synthetic pathway for converting diethyl malonate precursors into 3-substituted oxolane phenethylamine analogs via the Henry Reaction.

Pharmacology & Structure-Activity Relationships (SAR)

The substitution of the phenyl ring with an oxolane, or the fusion of an oxolane ring, drastically alters the electrostatic potential map of the ligand.

Key SAR Insights
FeatureEffect on Binding (5-HT2A / TAAR1)Mechanistic Rationale
Oxolane Oxygen Position Critical for H-bondingThe ether oxygen mimics the 2- or 5-methoxy oxygen of mescaline/2C-B. It accepts a H-bond from Ser159 (5-HT2A) or Asp3.32 .
Ring Puckering Modulates Steric FitThe oxolane ring is not planar; it exists in an "envelope" conformation. This 3D volume can clash with the receptor's hydrophobic cleft if not properly substituted at the 3-position.
3-Substitution (Side Chain) Efficacy DriverThe length of the 3-alkyl chain (connecting to the amine) determines if the amine nitrogen can reach the conserved Asp3.32 residue for the crucial salt bridge.
Receptor Binding Profile (Hypothetical/Derived)

Based on homologous series (e.g., FLY compounds and tetrahydrofuran-histamines):

  • 5-HT2A (Serotonin): High affinity requires the oxolane oxygen to be spatially aligned with the position of the methoxy group in 2C-B. Fused systems (Type A) generally show higher affinity (Ki < 10 nM) than bioisosteres (Type B).

  • MAO-A/B (Metabolism): The steric bulk of the oxolane ring adjacent to the amine chain can inhibit Monoamine Oxidase (MAO) access, potentially extending the half-life of the compound compared to simple phenethylamines.

Visualization: Signaling & Interaction

SAR_Logic Receptor 5-HT2A Receptor Binding Pocket Asp Asp3.32 (Salt Bridge) Ser Ser159 (H-Bond Donor) Hydrophobic Hydrophobic Cleft (Phe340) Ligand 3-Substituted Oxolane Phenethylamine Amine Protonated Amine Ligand->Amine Ether Oxolane Oxygen Ligand->Ether Ring Oxolane Scaffold Ligand->Ring Amine->Asp Ionic Bond Ether->Ser H-Bond Ring->Hydrophobic Van der Waals

Figure 2: Pharmacophore model showing the interaction between the 3-substituted oxolane ligand and key residues in the 5-HT2A receptor binding pocket.

Experimental Protocols

Protocol A: Synthesis of 3-(2-Nitrovinyl)tetrahydrofuran

Precursor to the amine.

  • Setup: Equip a 250mL Round Bottom Flask (RBF) with a Dean-Stark trap and reflux condenser.

  • Reagents: Combine Tetrahydrofuran-3-carbaldehyde (10.0 mmol), Nitromethane (50.0 mmol, 5 eq), and Ammonium Acetate (2.0 mmol, 0.2 eq).

  • Solvent: Add 50 mL of Glacial Acetic Acid.

  • Reaction: Heat to reflux (100°C) for 2 hours. Monitor via TLC (20% EtOAc/Hexane). The product will appear as a bright yellow spot (conjugated system).

  • Workup: Cool to RT. Pour into ice water (200 mL). Extract with Dichloromethane (3 x 50 mL). Wash organics with Brine and sat. NaHCO3. Dry over MgSO4.

  • Yield: Expect 75-85% of a yellow oil or crystalline solid.

Protocol B: Radioligand Binding Assay (5-HT2A)

Validation of affinity.

  • Membrane Prep: Use HEK293 cells stably expressing human 5-HT2A receptors. Homogenize in Tris-HCl buffer (pH 7.4).

  • Ligand: Use [3H]-Ketanserin (1 nM) as the radioligand.

  • Displacement: Incubate membranes with [3H]-Ketanserin and varying concentrations (10^-10 to 10^-5 M) of the oxolane analog for 60 min at 37°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate Ki using the Cheng-Prusoff equation.

References

  • Synthesis of Tetrahydrofuran-Containing Phenethylamines Source:Journal of Medicinal Chemistry URL:[Link]

  • Pharmacology of "FLY" Series (Dihydrobenzodifurans) Source:Wikipedia / Shulgin Research URL:[Link][1]

  • Oxolane Ring Synthesis via Cyclization Source:Organic Chemistry Portal URL:[Link]

  • Structure-Activity Relationships of 3-Substituted Tetrahydroisoquinolines Source:PubMed (NIH) URL:[Link]

  • 5-HT2A Receptor Binding Assays Source:PDSP (Psychoactive Drug Screening Program) Protocol URL:[Link]

Sources

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of 2-(Oxolan-3-yl)-1-phenylethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist

Foreword: The Strategic Value of Heterocyclic Phenylalkylamines

In the landscape of modern medicinal chemistry, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Chiral amines, in particular, are ubiquitous pharmacophores, with an estimated 40-45% of small-molecule drugs featuring at least one such moiety.[1] The integration of a heterocyclic system, such as the tetrahydrofuran (oxolane) ring, into a classic phenylalkylamine backbone introduces specific conformational constraints and alters physicochemical properties like polarity and hydrogen bonding capacity.[2][3] The target molecule, 2-(Oxolan-3-yl)-1-phenylethan-1-amine, represents a valuable building block, combining these features to offer a unique vector for exploring chemical space in drug discovery programs.

This document provides a comprehensive guide to the synthesis of this compound, detailing two robust synthetic pathways. The protocols are designed not merely as a sequence of steps, but as a framework of chemical logic, explaining the causality behind the choice of reagents and conditions to ensure reproducibility and success.

High-Level Synthetic Strategy

The synthesis of 2-(Oxolan-3-yl)-1-phenylethan-1-amine is most efficiently approached via a two-stage process. The core strategy involves the initial construction of a ketone precursor, which is subsequently converted to the target primary amine through reductive amination.

G cluster_0 Stage 1: Ketone Formation cluster_1 Stage 2: Amine Formation Start Tetrahydrofuran-3-carbonyl Precursor Ketone 1-Phenyl-2-(oxolan-3-yl)ethan-1-one Start->Ketone Grignard Addition Grignard Benzylmagnesium Bromide (Grignard Reagent) Grignard->Ketone Ketone_ref 1-Phenyl-2-(oxolan-3-yl)ethan-1-one Amine Target: 2-(Oxolan-3-yl)-1- phenylethan-1-amine Ketone_ref->Amine Reductive Amination Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Amine Reducer Reducing Agent (e.g., NaBH3CN) Reducer->Amine

Caption: Overall workflow for the synthesis of the target amine.

Part 1: Synthesis of the Ketone Intermediate: 1-Phenyl-2-(oxolan-3-yl)ethan-1-one

The critical step in this synthesis is the formation of the carbon-carbon bond that links the phenyl group to the acyl group attached to the tetrahydrofuran ring. A Grignard reaction is an exceptionally reliable and powerful tool for this purpose.[4] The protocol below details the in situ preparation of benzylmagnesium bromide and its subsequent reaction with tetrahydrofuran-3-carbonitrile.

Rationale for Reagent Selection:

  • Benzylmagnesium Bromide : This Grignard reagent serves as a potent nucleophilic source of a benzyl anion equivalent.[5] It is prepared from benzyl bromide and magnesium turnings. Anhydrous conditions are critical, as Grignard reagents react readily with protic sources like water.[6]

  • Tetrahydrofuran-3-carbonitrile : A nitrile is an excellent electrophile for Grignard reagents, leading to a stable intermediate metallo-imine complex. Upon acidic workup, this complex hydrolyzes directly to the desired ketone. This avoids the potential over-addition that can occur when using more reactive electrophiles like acid chlorides.

  • Anhydrous Tetrahydrofuran (THF) : THF is the solvent of choice as it is aprotic and effectively solvates the Grignard reagent, preventing precipitation and maintaining its reactivity.[7]

Experimental Protocol: Grignard Reaction for Ketone Synthesis

Materials & Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
Magnesium TurningsMg24.311.34 g55.01.1
Benzyl BromideC₇H₇Br171.048.55 g (6.0 mL)50.01.0
Tetrahydrofuran-3-carbonitrileC₅H₇NO97.124.86 g50.01.0
Anhydrous THFC₄H₈O72.11150 mL--
Iodine (crystal)I₂253.811 small crystal-catalyst
Hydrochloric Acid (3M)HCl36.46~50 mL-for workup
Diethyl Ether(C₂H₅)₂O74.12100 mL-for extraction
Saturated NaHCO₃ (aq)NaHCO₃84.0150 mL-for wash
BrineNaCl (aq)58.4450 mL-for wash
Anhydrous MgSO₄MgSO₄120.37~5 g-for drying

Procedure:

  • Apparatus Setup : Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. All glassware must be rigorously dried in an oven (120 °C) overnight and assembled while hot under a stream of dry nitrogen or argon gas.[4]

  • Grignard Reagent Formation :

    • Place the magnesium turnings (1.34 g) and a single crystal of iodine in the reaction flask.

    • Add 20 mL of anhydrous THF.

    • In the dropping funnel, prepare a solution of benzyl bromide (8.55 g) in 30 mL of anhydrous THF.

    • Add approximately 5 mL of the benzyl bromide solution to the magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gently warm the flask with a heat gun.[4]

    • Once initiated, add the remaining benzyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the resulting gray-brown solution at room temperature for an additional 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Nitrile :

    • Prepare a solution of tetrahydrofuran-3-carbonitrile (4.86 g) in 50 mL of anhydrous THF.

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Add the nitrile solution dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

    • After the addition, remove the ice bath and stir the mixture at room temperature for 2 hours.

  • Workup and Purification :

    • Cool the reaction mixture again to 0 °C and slowly quench by the dropwise addition of 50 mL of 3M HCl. This step is exothermic and should be performed with caution in a well-ventilated fume hood.[6]

    • Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and shake.

    • Separate the organic layer. Wash it successively with 50 mL of saturated aqueous NaHCO₃ and 50 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product, 1-phenyl-2-(oxolan-3-yl)ethan-1-one, can be purified by vacuum distillation or column chromatography on silica gel.

Part 2: Synthesis of 2-(Oxolan-3-yl)-1-phenylethan-1-amine

Reductive amination is a highly efficient method for converting ketones into amines.[8] The reaction proceeds via the in situ formation of an imine or enamine intermediate, which is then reduced by a selective hydride agent.[9] We will utilize a one-pot procedure with ammonium acetate as the ammonia source and sodium cyanoborohydride as the reducing agent.

Rationale for Reagent Selection:

  • Ammonium Acetate (NH₄OAc) : Serves as a convenient in situ source of ammonia for the formation of the imine intermediate. The acetate acts as a mild acid catalyst.

  • Sodium Cyanoborohydride (NaBH₃CN) : This is a mild and selective reducing agent. It is particularly effective because it reduces the protonated iminium ion much faster than it reduces the starting ketone at a slightly acidic pH (typically 6-7).[10] This selectivity minimizes the formation of the corresponding alcohol as a byproduct.

  • Methanol (MeOH) : An effective solvent for all the components of the reaction.

Mechanism: Reductive Amination

The reaction proceeds in two main steps: the formation of an iminium ion, which is then reduced.

G Ketone Ketone Iminium Iminium Ion Ketone->Iminium Condensation (-H₂O) Ammonia NH₃ Ammonia->Iminium Amine Amine Iminium->Amine Reduction Reducer [H⁻] Reducer->Amine

Caption: Mechanism of reductive amination.

Experimental Protocol: Reductive Amination

Materials & Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
1-Phenyl-2-(oxolan-3-yl)ethan-1-oneC₁₂H₁₄O₂190.247.61 g40.01.0
Ammonium AcetateCH₃COONH₄77.0830.8 g400.010.0
Sodium CyanoborohydrideNaBH₃CN62.843.02 g48.01.2
MethanolCH₃OH32.04200 mL--
Acetic Acid (Glacial)CH₃COOH60.05As needed-for pH adjustment
Sodium Hydroxide (3M)NaOH40.00~50 mL-for workup
Dichloromethane (DCM)CH₂Cl₂84.93150 mL-for extraction
Anhydrous Na₂SO₄Na₂SO₄142.04~5 g-for drying

Procedure:

  • Reaction Setup : In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve the ketone (7.61 g) and ammonium acetate (30.8 g) in 200 mL of methanol.

  • pH Adjustment : Stir the solution until the solids dissolve. Monitor the pH of the solution using pH paper; it should be weakly acidic (around pH 7).

  • Addition of Reducing Agent : Add sodium cyanoborohydride (3.02 g) to the solution in one portion.

  • Reaction Monitoring : Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.

  • Workup :

    • Carefully add 3M HCl dropwise to the reaction mixture in a fume hood until gas evolution (HCN) ceases and the pH is ~2. This step decomposes the excess cyanoborohydride. Stir for 1 hour.

    • Remove the methanol under reduced pressure.

    • Add 100 mL of water to the residue and wash with 50 mL of diethyl ether to remove any non-basic impurities. Discard the ether layer.

    • Basify the aqueous layer to pH >12 by the slow addition of 3M NaOH, keeping the flask in an ice bath.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification :

    • Combine the organic extracts and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure to yield the crude amine.

    • The final product, 2-(Oxolan-3-yl)-1-phenylethan-1-amine, can be further purified by column chromatography on silica gel (using a DCM/Methanol/Triethylamine gradient) or by distillation under high vacuum.

Product Characterization

The identity and purity of the synthesized 2-(Oxolan-3-yl)-1-phenylethan-1-amine should be confirmed using standard analytical techniques.

AnalysisExpected Results
¹H NMR Complex multiplet signals for the tetrahydrofuran ring protons (~1.5-2.2 ppm and ~3.5-4.0 ppm), a multiplet for the benzylic CH (~4.2 ppm), and aromatic protons (~7.2-7.4 ppm). A broad singlet for the -NH₂ protons.
¹³C NMR Signals corresponding to the aliphatic carbons of the THF ring, the benzylic CH, and the aromatic carbons of the phenyl ring.
Mass Spec (ESI+) Expected [M+H]⁺ ion at m/z = 192.28.
Purity (HPLC) >95% (as per the supplier of a commercial sample).

Safety Precautions

  • Grignard Reagents : Benzylmagnesium bromide is highly reactive, pyrophoric, and reacts violently with water. All operations must be conducted under an inert atmosphere with strictly anhydrous solvents and glassware.

  • Benzyl Bromide : Lachrymatory and corrosive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Sodium Cyanoborohydride : Highly toxic. It can release highly toxic hydrogen cyanide gas upon contact with acids. The quenching step must be performed in a fume hood.

  • Solvents : Diethyl ether, THF, and methanol are highly flammable. Ensure there are no ignition sources nearby.

References

  • O'Hagan, D. (2000). Pyrrolidine, piperidine and pyridine alkaloids.
  • Goerlich, J. R., et al. (1997). Grignard Reagents and Magnesium. Angewandte Chemie International Edition in English, 36(1314), 1463-1471.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[10]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.[8]

  • Lopp, M., & Niidu, A. (2009). Synthesis of chiral tetrahydrofuran derivatives. ARKIVOC, 2009(xiv), 39-52.[11]

  • König, B. (2006). Visible light radical cyclizations. Angewandte Chemie International Edition, 45(35), 5754-5756.[12]

  • BenchChem. (2025). The Discovery and Synthesis of Novel Furan-Based Chiral Amines: A Technical Guide. BenchChem Technical Guides.[1]

  • Matos, K., Pichlmair, S., & Burkhardt, E. R. (n.d.). Boron Reagents for Reductive Amination. BASF Corporation.[13]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. Retrieved from [Link]]

  • Rhodium.ws. (n.d.). Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes. Retrieved from [Link]]

  • Tarvin, R. F., & White, W. A. (1974). Reductive amination with sodium borohydride. The Journal of Organic Chemistry, 39(17), 2626–2631.
  • S. F. T. F. (2018). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. MDPI.[14]

  • University of Texas at Dallas. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide. UT Dallas Chemistry Department.[6]

  • Zawadzka, K., et al. (2019). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 24(18), 3329.
  • Nagy, E., & Fábián, L. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(3), 338-348.[15]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]4]

  • Bodensteiner, J., et al. (2013). Synthesis and pharmacological characterization of new tetrahydrofuran based compounds as conformationally constrained histamine receptor ligands. Organic & Biomolecular Chemistry, 11(42), 7313-7322.[3]

Sources

Applications of 2-(Oxolan-3-yl)-1-phenylethan-1-amine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 2-(Oxolan-3-yl)-1-phenylethan-1-amine in Medicinal Chemistry

Part 1: Executive Summary & Strategic Rationale

2-(Oxolan-3-yl)-1-phenylethan-1-amine represents a strategic chiral building block and scaffold for modern drug discovery programs. Structurally, it consists of a 1-phenylethylamine core substituted at the


-position with a tetrahydrofuran-3-yl (oxolan-3-yl) moiety.

This molecule serves as a critical bioisostere for 1,2-diphenylethylamines (e.g., Lefetamine analogs) or bulky alkyl-substituted phenethylamines. By replacing a lipophilic phenyl or cycloalkyl ring with the polar, ether-containing oxolane ring, medicinal chemists can modulate lipophilicity (LogP) , improve metabolic stability , and introduce specific hydrogen-bond acceptor vectors without significantly altering steric bulk.

Key Application Areas:

  • CNS Drug Discovery: Modulation of Monoamine Transporters (DAT/NET/SERT) and NMDA receptor antagonism.

  • Kinase Inhibitors: Utilization as a hinge-binding linker or solvent-exposed tail to tune solubility.

  • Fragment-Based Drug Design (FBDD): A high-Fsp³ scaffold for exploring novel chemical space.

Part 2: Physicochemical Profile & Bioisosterism[1]

The incorporation of the oxolane ring alters the physicochemical landscape of the phenethylamine scaffold.

Table 1: Comparative Physicochemical Properties (Predicted)

Property1,2-Diphenylethylamine (Reference)2-(Oxolan-3-yl)-1-phenylethan-1-amine (Target)Impact
Molecular Weight 197.28 Da191.27 DaMinimal change; maintains fragment-like quality.
cLogP ~3.2~1.8 - 2.1Significant Reduction. Improves solubility and lowers non-specific binding.
TPSA 26 Ų~35 ŲIncreased polarity due to ether oxygen; aids in specific H-bonding.
H-Bond Acceptors 1 (Amine)2 (Amine + Ether)New vector for receptor interaction.
Rotatable Bonds 34Slight increase in flexibility; potential for induced fit.

Mechanistic Insight: The oxolane oxygen serves as a "metabolic handle" and a dipole. Unlike a purely hydrophobic cyclohexyl or phenyl group, the oxolane ring can engage in water-mediated bridging interactions within a receptor pocket, often enhancing potency while simultaneously lowering the lipophilic efficiency (LipE) penalty.

Part 3: Advanced Synthesis Protocol (Stereoselective)

Objective: Synthesis of chiral (1S)-2-(oxolan-3-yl)-1-phenylethan-1-amine with >98% ee. Methodology: Ellman’s Sulfinamide Auxiliary Approach. Rationale: Standard reductive amination yields racemates. The Ellman protocol ensures high diastereoselectivity, critical for SAR exploration where enantiomers often exhibit distinct pharmacological profiles.

Step-by-Step Methodology

Reagents:

  • (Tetrahydrofuran-3-yl)methyl bromide (Starting Material A)

  • Benzonitrile (Starting Material B)

  • (R)-(+)-2-Methyl-2-propanesulfinamide (Ellman's Auxiliary)

  • Titanium(IV) ethoxide (Ti(OEt)₄)

  • Sodium borohydride (NaBH₄) or L-Selectride

Workflow:

  • Ketone Formation (Grignard Addition):

    • Preparation: Generate the Grignard reagent from (tetrahydrofuran-3-yl)methyl bromide (1.2 eq) and Mg turnings in anhydrous THF.

    • Addition: Add Benzonitrile (1.0 eq) dropwise at 0°C. Reflux for 2 hours.

    • Hydrolysis:[1] Quench with acidic water (1M HCl) to hydrolyze the intermediate imine salt to the ketone: 2-(oxolan-3-yl)-1-phenylethan-1-one .

    • Purification: Flash column chromatography (Hexane/EtOAc).

  • Imine Formation (Condensation):

    • Mix the ketone (1.0 eq) with (R)-tert-butanesulfinamide (1.1 eq) and Ti(OEt)₄ (2.0 eq) in anhydrous THF.

    • Heat to 60°C for 12–18 hours under N₂ atmosphere.

    • Checkpoint: Monitor by TLC/LCMS for disappearance of ketone.

    • Workup: Quench with brine, filter through Celite, and concentrate.

  • Diastereoselective Reduction:

    • Dissolve the sulfinyl imine in THF at -78°C.

    • Add L-Selectride (1.5 eq) dropwise. (Note: L-Selectride typically favors the syn-product due to the cyclic transition state).

    • Stir for 2 hours, then warm to room temperature.

    • Result: Formation of the diastereomerically pure sulfinamide.

  • Deprotection (Cleavage):

    • Treat the sulfinamide with 4M HCl in Dioxane/MeOH (1:1) at room temperature for 1 hour.

    • Precipitate the amine hydrochloride salt with diethyl ether.

    • Final Product:(1S)-2-(oxolan-3-yl)-1-phenylethan-1-amine hydrochloride .

Visual Synthesis Workflow:

SynthesisProtocol SM1 Benzonitrile SM2 (THF-3-yl)methyl bromide Grignard Grignard Formation (Mg, THF) SM2->Grignard Ketone Intermediate Ketone 2-(oxolan-3-yl)-1-phenylethan-1-one Grignard->Ketone + SM1, then H3O+ Ellman Condensation ((R)-t-Bu-Sulfinamide, Ti(OEt)4) Ketone->Ellman Imine Chiral N-Sulfinyl Imine Ellman->Imine Red Diastereoselective Reduction (L-Selectride, -78°C) Imine->Red Protected Sulfinamide Intermediate Red->Protected Cleave Deprotection (HCl/Dioxane) Protected->Cleave Final Target Amine HCl Salt (>98% ee) Cleave->Final

Figure 1: Stereoselective synthesis pathway using Ellman's auxiliary to ensure enantiomeric purity.

Part 4: Application Protocols

Protocol A: In Vitro Metabolic Stability (Microsomal)

Purpose: The oxolane ring is generally stable, but oxidation at the


-carbon (adjacent to oxygen) is a potential metabolic soft spot. This assay validates the scaffold's suitability for in vivo use.
  • Preparation:

    • Test Compound: 1 µM final concentration.

    • System: Pooled Human/Rat Liver Microsomes (0.5 mg/mL protein).

    • Cofactor: NADPH regenerating system.

  • Incubation:

    • Pre-incubate microsomes + compound at 37°C for 5 min.

    • Initiate with NADPH.

    • Time points: 0, 5, 15, 30, 60 min.

  • Analysis:

    • Quench with ice-cold Acetonitrile containing Internal Standard (IS).

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Data Interpretation:

    • Calculate Intrinsic Clearance (

      
      ).
      
    • Success Criteria:

      
       min (Human).
      
    • Note: If rapid clearance is observed, check for metabolites with +16 Da (hydroxylation on the phenyl ring) vs +14 Da (oxidation to lactone on the THF ring).

Protocol B: Lipophilicity (LogD) Determination

Purpose: Confirm the bioisosteric advantage (lowered LogP) compared to the all-carbon analog.

  • Method: Shake-Flask (Miniaturized).

  • Solvent System: 1-Octanol / Phosphate Buffer (pH 7.4).

  • Procedure:

    • Dissolve compound in Octanol-saturated buffer.

    • Add Buffer-saturated Octanol.

    • Shake for 60 min; Centrifuge to separate phases.

    • Quantify concentration in both phases using HPLC-UV (254 nm).

  • Calculation:

    • 
      .
      
    • Target Range: 1.5 – 2.5 for optimal CNS penetration.

Part 5: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the decision tree for optimizing this scaffold in a medicinal chemistry campaign.

SAR_Logic Core Scaffold: 2-(Oxolan-3-yl)-1-phenylethan-1-amine Mod1 Phenyl Ring Substitution Core->Mod1 Mod2 Amine Modification Core->Mod2 Mod3 Oxolane Ring Size/Heteroatom Core->Mod3 Res1 Halogens (F, Cl) -> Improve Metabolic Stability Mod1->Res1 Res2 N-Methylation -> Increase BBB Permeability Mod2->Res2 Res3 Expand to Oxane (6-mem) -> Tune Steric Bulk Mod3->Res3

Figure 2: SAR Optimization strategy focusing on metabolic stability and CNS penetration.

References

  • Ellman, J. A., et al. (2000). "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews, 100(3), 1025-1043.

  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press.[2] (Chapter on Bioisosterism and Scaffold Hopping).

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591.

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

  • CymitQuimica Catalog. (2023). "1-(Tetrahydrofuran-3-yl)methanamine Building Blocks."

Sources

Troubleshooting & Optimization

Optimizing reductive amination conditions for steric hindrance

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in Reductive Amination Ticket ID: RA-STH-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Decision Matrix

Sterically hindered substrates (e.g., tert-butyl ketones, adamantyl amines, or ortho-substituted anilines) often fail under "textbook" reductive amination conditions due to two primary failure modes:

  • Nucleophilic Blockade: The amine cannot attack the carbonyl carbon to form the hemiaminal/imine intermediate.

  • Reductive Competition: The reducing agent reduces the ketone to an alcohol (direct reduction) faster than the slow-forming imine can be reduced.

To resolve this, you must move beyond standard Sodium Triacetoxyborohydride (STAB) protocols and utilize Lewis Acid Activation or Stepwise Imine Formation .

Workflow Decision Tree

Use the following logic to select your protocol.

G Start Start: Assess Steric Bulk Mild Mild Hindrance (e.g., 2-substituted cyclohexanone) Start->Mild Heavy Heavy Hindrance (e.g., Acetophenone + sec-amine) Start->Heavy Extreme Extreme Hindrance (e.g., t-Butyl ketone) Start->Extreme ProtocolA Protocol A: Standard STAB + AcOH Mild->ProtocolA Try first ProtocolB Protocol B: Ti(OiPr)4 Mediated (Stepwise) Heavy->ProtocolB Recommended ProtocolC Protocol C: Microwave + Ti(OiPr)4 or Trichlorosilane Extreme->ProtocolC Required ProtocolA->ProtocolB If fails (Alcohol formed)

Figure 1: Protocol Selection Matrix based on substrate steric profile.

Knowledge Base Articles (Protocols)

Protocol A: The "Standard" Optimization (Mild Hindrance)

Theory: Sodium triacetoxyborohydride (STAB) is mild and generally does not reduce ketones significantly. However, for hindered substrates, imine formation is the rate-determining step. Adding Acetic Acid (AcOH) catalyzes this formation.

  • Reagents: NaBH(OAc)3 (1.4 eq), AcOH (1-2 eq), DCE (Solvent).

  • Critical Adjustment for Hindrance: Do not add the reducing agent immediately. Stir the Ketone + Amine + AcOH for 1–2 hours before adding STAB. This allows the equilibrium to shift toward the iminium ion.[1]

Protocol B: Titanium(IV) Isopropoxide Mediation (Heavy Hindrance)

Theory: When steric bulk prevents orbital overlap, a strong Lewis acid is required. Ti(OiPr)4 serves a dual function:

  • Lewis Acid: Coordinates to the carbonyl oxygen, increasing electrophilicity (lowering LUMO energy).

  • Water Scavenger: The hydrolysis of Ti(OiPr)4 is irreversible, chemically removing the water byproduct and driving the equilibrium to 100% imine conversion.

Mechanism of Action:

TiMechanism Ketone Hindered Ketone Complex Activated Ti-Complex Ketone->Complex Coordination Ti Ti(OiPr)4 Ti->Complex Imine Imine Species (Water Trapped on Ti) Complex->Imine + Amine - iPrOH Amine Amine Product Amine Product Imine->Product + NaBH4

Figure 2: Bhattacharyya's Titanium-Mediated Pathway. The titanium species traps water, preventing hydrolysis.

Step-by-Step Protocol:

  • Mix: In a dry flask under Argon, combine Ketone (1.0 equiv) and Amine (1.2 equiv).

  • Activate: Add Ti(OiPr)4 (1.25 – 1.5 equiv) neat. If the mixture is too viscous, add minimal dry THF or Ethanol (absolute).

  • Incubate: Stir at RT for 6–12 hours. Note: For extreme cases, heat to 60°C.

  • Reduce: Dilute with Ethanol (if neat). Add NaBH4 (1.5 equiv) carefully (exothermic). Stir for 2–4 hours.

  • Workup (Crucial): The reaction will form a sticky titanium emulsion.

    • The Fix: Quench with 2M NH4OH (or 1M NaOH). A white precipitate (TiO2) will form.

    • Filter through Celite. The filtrate contains your pure amine.

Protocol C: Microwave-Assisted (Extreme Hindrance)

Theory: Thermal heating often degrades reagents over long periods. Microwave irradiation provides efficient internal heating to overcome the high activation energy barrier of bulky nucleophilic attacks.

  • Conditions: Ketone (1 eq), Amine (1.2 eq), Ti(OiPr)4 (1.5 eq).

  • Microwave Settings: 100°C – 120°C for 10–20 minutes (sealed vessel).

  • Reduction: Cool to RT, dilute with MeOH, and add NaBH4.

Comparative Data: Reducing Agent Selection

Reducing AgentStrengthSteric ToleranceRisk of Direct ReductionRecommended Use
NaBH(OAc)3 MildModerateLowFirst-line choice; general purpose.
NaBH3CN ModerateHighMediumToxic; requires pH 5-6 control. Good for small amines.
NaBH4 StrongLowHighOnly use after pre-forming imine (Protocol B).
Pyridine-Borane MildHighLowExcellent stability; good alternative to STAB.
HSiCl3 (Silanes) VariableVery HighLowMetal-free; specific for bulky tertiary amines.

Troubleshooting Guide (FAQ)

Q: I see the starting ketone and the corresponding alcohol, but no amine product. Why? A: This is "Direct Reduction." The reducing agent attacked the ketone before the amine could.

  • Fix: Switch to Protocol B (Ti-mediated) . You must force the imine to form before adding the hydride source. Do not use "one-pot" mix-and-stir methods for hindered substrates.

Q: The Ti(OiPr)4 reaction turned into a solid gel/rock. Is it ruined? A: No. This is common when running neat.

  • Fix: Add dry THF or DCM to re-suspend the solid before adding the reducing agent. Ensure efficient stirring.

Q: I am getting low yields even with Titanium. What else can I do? A: Check for water in your amine or solvent. Ti(OiPr)4 consumes water (generating TiO2), but if your reagents are wet, you waste the catalyst.

  • Fix: Dry your amine over KOH or distill it. Use molecular sieves (4Å) in the reaction mixture alongside Ti(OiPr)4.

Q: The workup is a nightmare; I can't separate the layers. A: Titanium emulsions are notorious.

  • Fix: Do not use water/brine immediately. Use the 2M Ammonia quench method described in Protocol B. The resulting TiO2 solid filters off easily, leaving a clean organic phase.

References

  • Abdel-Magid, A. F., et al. (1996).[2][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995).[5] "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

  • Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004).[6] "Chemoselective reductive alkylation of ammonia with carbonyl compounds." Tetrahedron.

  • Li, G., et al. (2008). "A Facile One-Pot Process for the Formation of Hindered Tertiary Amines."[7] PMC / NIH.

Sources

Technical Support Center: Stability & Handling of 2-(Oxolan-3-yl)-1-phenylethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OX-THF-AMINE-001 Status: Active Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Technical Summary

2-(Oxolan-3-yl)-1-phenylethan-1-amine (Free Base) presents a dual-hazard stability profile due to its pharmacophore construction:

  • The Oxolane (Tetrahydrofuran) Ring: A cyclic ether susceptible to radical autoxidation at the

    
    -carbon (positions 2 and 5), leading to the formation of potentially explosive hydroperoxides.
    
  • The Benzylic Amine Motif: The benzylic C-H bond is electronically activated, making it prone to oxidative deamination (yielding the corresponding ketone) and N-oxidation. Furthermore, as a primary amine free base, it rapidly sequesters atmospheric

    
     to form carbamate salts ("crusting").
    

This guide synthesizes field-proven protocols to arrest these degradation pathways.

Troubleshooting Guide (Root Cause Analysis)

Issue 1: Sample has turned from colorless oil/white solid to yellow or brown.

Diagnosis: Oxidative Deamination or N-Oxide Formation.

  • Mechanism: Exposure to oxygen and light promotes the abstraction of the benzylic proton. This leads to the formation of an imine intermediate (

    
    ), which hydrolyzes to a ketone (likely a substituted acetophenone derivative) and ammonia/amine byproducts. The color comes from conjugated oligomers formed by these reactive intermediates.
    
  • Immediate Action:

    • Check purity via LC-MS or GC-MS. If purity is >95%, repurify via Protocol A (Acid-Base Extraction) .

    • If purity is <90%, degradation is advanced. Distillation (Kugelrohr) is required under high vacuum.

Issue 2: White crust or precipitate forming on the container walls/cap.

Diagnosis: Carbamate Formation (Atmospheric


 Sequestration).
  • Mechanism: Primary amines are nucleophilic and react with

    
     in the air to form carbamic acid, which instantly reacts with another equivalent of amine to form a stable ammonium carbamate salt (
    
    
    
    ).
  • Immediate Action:

    • Do not filter. The solid is your product in salt form.

    • Recovery: Dissolve the entire mixture in a biphasic system (DCM/NaOH 1M). The high pH will decarboxylate the carbamate, regenerating the free base in the organic layer.

Issue 3: Positive Peroxide Test (KI Starch Paper turns Blue).

Diagnosis: Peroxidation of the Oxolane Ring.

  • Mechanism: Radical attack at the ether

    
    -position (adjacent to oxygen) creates a hydroperoxide.
    
  • Critical Safety Warning: Do not distill or concentrate a peroxide-positive sample to dryness. Peroxides concentrate in the residue and can explode.[1][2][3][4]

  • Immediate Action:

    • Execute Protocol B (Peroxide Quenching) immediately.

Critical Stability Pathways (Visualization)

The following diagram illustrates the competing oxidation pathways that must be inhibited.

OxidationPathways Start 2-(Oxolan-3-yl)-1-phenylethan-1-amine (Free Base) Radical1 Benzylic Radical Species Start->Radical1 Light/O2 (H-abstraction) Radical2 Oxolane alpha-Radical Start->Radical2 O2 (Ether autoxidation) Carbamate Ammonium Carbamate (White Crust) Start->Carbamate +CO2 (Air) Imine Imine Intermediate Radical1->Imine -H• Ketone Degradation Product: Substituted Acetophenone Imine->Ketone +H2O (Hydrolysis) Peroxide Hydroperoxide Species (EXPLOSION HAZARD) Radical2->Peroxide +O2

Figure 1: Mechanistic divergence of degradation pathways. Note that the oxolane peroxidation (bottom path) presents a physical safety hazard, while benzylic oxidation (top path) represents chemical purity loss.

Experimental Protocols

Protocol A: Acid-Base Purification (Oxidation Removal)

Use this to recover the amine if it has yellowed or absorbed CO2.

  • Dissolution: Dissolve the degraded amine (e.g., 1.0 g) in Dichloromethane (DCM) (10 mL).

  • Acid Wash: Extract the organic layer with 1M HCl (3 x 10 mL).

    • Why: The amine becomes protonated (

      
      ) and moves to the aqueous layer.[5] Non-basic impurities (ketones, neutral peroxides) remain in the DCM.
      
  • Separation: Discard the DCM layer (contains the "yellow" impurities).

  • Basification: Cool the aqueous layer to 0°C. Slowly add 2M NaOH until pH > 12.

    • Observation: The solution will become cloudy as the free base oils out.[6]

  • Extraction: Extract fresh DCM (3 x 10 mL).

  • Drying: Dry combined organics over anhydrous

    
    .
    
  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at <30°C. Backfill with Argon immediately.

Protocol B: Peroxide Quenching & Stabilization

Use this if the sample tests positive for peroxides (<500 ppm). If >500 ppm, contact safety officers for disposal.

  • Scavenging: Dissolve the amine in a solvent (e.g., Ethyl Acetate).

  • Reduction: Shake the solution with 10% aqueous Sodium Metabisulfite (

    
    )  or Ferrous Sulfate (
    
    
    
    )
    solution for 15 minutes.
    • Mechanism: Reduces hydroperoxides (

      
      ) to harmless alcohols (
      
      
      
      ).
  • Stabilization: After drying and concentrating the amine, add BHT (Butylated hydroxytoluene) at 0.05 - 0.1 wt% if the downstream application permits.

Protocol C: Inert Storage System (The "Double-Wall" Method)

Standard operating procedure for long-term storage.

  • Primary Container: Glass vial with a Teflon-lined screw cap.

  • Atmosphere: Sparge the liquid amine with dry Argon for 2 minutes before sealing.

  • Secondary Containment: Place the vial inside a heat-sealable aluminized Mylar bag (ESD barrier bag). Add one packet of oxygen scavenger (e.g., Ageless®) and one packet of desiccant .

  • Seal: Heat seal the bag.

  • Temp: Store at -20°C.

Comparative Stability Data

The following table summarizes the degradation rate of benzylic amine free bases under various conditions (extrapolated from structural analogs like


-methylbenzylamine and THF derivatives).
Storage ConditionAtmosphereAdditivesEst.[7][8] Shelf Life (Purity >98%)Primary Failure Mode
Benchtop (Clear Vial) Air (Ambient)None< 1 WeekYellowing (Imine), Crusting (Carbamate)
Fridge (4°C) Air (Ambient)None2-4 WeeksPeroxide accumulation in Oxolane ring
Freezer (-20°C) ArgonNone6 MonthsSlow oxidative leakage
Freezer (-20°C) ArgonBHT (0.1%) > 12 Months Negligible degradation
Salt Form (HCl) Air/ArgonN/A> 2 YearsExtremely Stable (Protonation blocks oxidation)

Frequently Asked Questions (FAQs)

Q: Can I store the amine in solution to prevent oxidation? A: Yes, but choose the solvent carefully.

  • Recommended: Degassed Ethanol or Methanol. Alcohols can act as radical scavengers.

  • Avoid: Ethers (THF, Diethyl ether) as they promote further peroxide formation. Halogenated solvents (DCM/Chloroform) can slowly alkylate amines over months (quaternization).

Q: Why not just convert it to the HCl salt for storage? A: This is the gold standard for stability. If your application allows, convert the free base to the hydrochloride salt immediately. The protonated ammonium species (


) is electronically deactivated against oxidation and cannot react with 

. You can regenerate the free base in situ before your reaction.

Q: How do I test for peroxides without consuming much sample? A: Use semi-quantitative peroxide test strips (e.g., Quantofix®). Dip the strip into the liquid amine (or a concentrated solution).

  • 0-5 mg/L: Safe to use.

  • 5-20 mg/L: Purify via Protocol B.

  • >20 mg/L: High risk. Do not heat.

References

  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety. (Provides the basis for THF ring instability and BHT stabilization).

  • National Institutes of Health (NIH) - PubChem. Benzylamine Stability and Handling. (Grounding for benzylic amine oxidation and carbamate formation).

  • Jackson, H. L., et al. (1970). Control of Peroxidizable Compounds. Journal of Chemical Education. (Authoritative guide on handling ether peroxides).

  • Sigma-Aldrich Technical Bulletins. Handling Air-Sensitive Reagents. (Source for inert atmosphere techniques).[4][8]

Sources

Technical Support Center: Stability of 2-(Oxolan-3-yl)-1-phenylethan-1-amine in Aqueous Solution

Author: BenchChem Technical Support Team. Date: February 2026

Here is a technical support center for 2-(oxolan-3-yl)-1-phenylethan-1-amine.

Welcome to the technical support guide for 2-(Oxolan-3-yl)-1-phenylethan-1-amine. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for handling this compound in aqueous environments. Understanding and controlling the stability of your molecule is paramount for generating reproducible and reliable experimental data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of 2-(Oxolan-3-yl)-1-phenylethan-1-amine.

Q1: What are the primary factors that influence the stability of 2-(Oxolan-3-yl)-1-phenylethan-1-amine in an aqueous solution?

A1: The stability of this compound, like many substituted phenylethylamines, is primarily influenced by four key factors:

  • pH: The primary amine group is basic, and its protonation state is pH-dependent.[1][2] Extreme pH values (highly acidic or highly alkaline) can accelerate degradation reactions.[3] While many amines show improved stability under mildly acidic conditions which protonate the amine group, the oxolane (tetrahydrofuran) ring can be susceptible to acid-catalyzed ring opening under harsh acidic conditions.[4][5]

  • Oxidation: The phenylethylamine core can be susceptible to oxidation, a process accelerated by the presence of dissolved oxygen, trace metal ions, and light.[1][6]

  • Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation.[1][3][7] Therefore, storing solutions at lower temperatures is crucial.

  • Light Exposure (Photostability): Many aromatic compounds, including phenylethylamine derivatives, can undergo photodegradation upon exposure to UV or even ambient light.[1][8] This process can generate reactive species and lead to complex degradation pathways.

Q2: My aqueous solution of the compound has started to turn yellow/brown. What does this indicate?

A2: A change in color, particularly yellowing or browning, is a common indicator of oxidative degradation.[1] The phenylethylamine structure can oxidize to form colored species, such as quinone-type structures. This is a clear sign that the compound is degrading and its concentration and purity are compromised. To prevent this, you should prepare solutions with de-gassed solvents, consider adding antioxidants, and protect the solution from light by using amber vials or wrapping containers in foil.

Q3: I'm observing a loss of potency and inconsistent results in my biological assays. Could this be a stability issue?

A3: Absolutely. A loss of potency or high variability in experimental results is a classic symptom of compound instability.[1] If the concentration of the active parent compound is decreasing over time due to degradation, its observed biological effect will diminish, leading to poor reproducibility. It is critical to confirm the stability of your stock and working solutions under your specific experimental conditions (e.g., buffer composition, temperature, incubation time) to ensure data integrity.

Q4: How should I prepare and store aqueous stock solutions to maximize stability?

A4: For optimal stability, we recommend the following:

  • Solvent Choice: Use high-purity, de-gassed water or a suitable buffer. If solubility is an issue, a co-solvent like DMSO or ethanol can be used to prepare a concentrated stock, which is then diluted into the aqueous medium. However, be mindful that organic solvents can also impact stability.

  • pH Control: Prepare solutions in a buffer system that maintains a stable pH, ideally within the range of 4 to 8, where many drugs exhibit maximum stability.[3] The optimal pH should be determined experimentally (see Protocol 1).

  • Temperature: Store stock solutions at low temperatures. For short-term storage (days to weeks), 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is the best practice to minimize freeze-thaw cycles.[4]

  • Light and Oxygen Protection: Always store solutions in amber glass vials or wrap clear vials in aluminum foil to protect from light.[4] Purging the headspace of the vial with an inert gas like nitrogen or argon before sealing can help minimize oxidative degradation.

Section 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common stability-related problems.

Problem: Inconsistent Peak Area in HPLC/LC-MS Analysis

You observe significant variability (>5%) in the peak area of your main compound across replicate injections or between different solution preparations.

  • Potential Cause 1: pH-Mediated Degradation. The pH of your solution may be outside the optimal stability range. The primary amine is strongly basic, and dissolving the free base in unbuffered water can result in a pH that promotes degradation.[2][9]

    • Causality: At non-optimal pH, hydrolysis of the oxolane ring or other pH-catalyzed reactions can occur.[10] Many amines are more stable when protonated at a slightly acidic pH.[4]

    • Solution: Ensure your compound is dissolved in a well-buffered solution. Test a range of pH values (e.g., 5.0, 6.5, 7.4) to identify the optimal pH for stability. Use a mobile phase for LC-MS that is compatible with both good chromatography and analyte stability.

  • Potential Cause 2: Oxidative Degradation. Your solution is degrading due to exposure to atmospheric oxygen.

    • Causality: Amines can be oxidized, and this process is often autocatalytic.[6] The rate of degradation can increase over the course of an experiment as the solution is repeatedly exposed to air.

    • Solution: Prepare solutions using solvents that have been de-gassed by sparging with nitrogen or argon. Prepare fresh solutions for each experiment and avoid storing them on a benchtop for extended periods. If running a long sequence on an autosampler, consider using vials with protective caps and maintaining a low autosampler temperature.

Problem: Appearance of New, Unidentified Peaks in Chromatogram

Over time, you notice the emergence of new peaks in your chromatogram, which are not present in freshly prepared samples.

  • Potential Cause: Formation of Degradation Products. The compound is breaking down into new chemical entities under your storage or experimental conditions.

    • Causality: These new peaks represent degradants formed through pathways like oxidation, hydrolysis, or photodegradation. Identifying these pathways is a key part of drug development and is often investigated using forced degradation studies.[8][11]

    • Investigative Workflow: A systematic forced degradation study (see Protocol 2) is the most effective way to identify potential degradants. This involves intentionally stressing the compound under various conditions (acid, base, oxidation, heat, light) to accelerate the formation of degradation products.

    • Workflow Diagram:

      Degradation_Investigation cluster_stress Forced Degradation cluster_analysis Analysis Acid Acidic Stress (e.g., 0.1M HCl) LCMS LC-MS/MS Analysis Acid->LCMS Base Basic Stress (e.g., 0.1M NaOH) Base->LCMS Oxidation Oxidative Stress (e.g., 3% H2O2) Oxidation->LCMS Thermal Thermal Stress (e.g., 70°C) Thermal->LCMS Photo Photolytic Stress (UV/Vis Light) Photo->LCMS Compare Compare Degradation Profiles to Control LCMS->Compare Characterize Characterize Degradants (Mass, Fragmentation) Control Control Sample (Freshly Prepared) Control->Compare Compare->Characterize

      Caption: Workflow for identifying potential degradation products.

Section 3: Protocols for Stability Assessment

These protocols provide a framework for systematically evaluating the stability of 2-(Oxolan-3-yl)-1-phenylethan-1-amine.

Protocol 1: pH-Dependent Stability Study

Objective: To determine the optimal pH for aqueous solution stability.

Methodology:

  • Prepare Buffers: Prepare a series of buffers covering a relevant pH range (e.g., pH 3, 5, 7.4, 9). Common buffers include citrate (pH 3-6), phosphate (pH 6-8), and borate (pH 8-10).

  • Prepare Stock Solution: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Incubation: Dilute the stock solution into each buffer to a final concentration of 10-50 µg/mL. Ensure the final concentration of the organic solvent is low (<1%) to not affect the stability.

  • Time Points: Aliquot samples for each pH condition and store them under controlled temperature (e.g., 4°C and 25°C) and light conditions (protected from light).

  • Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition, quench any reaction if necessary (e.g., by neutralizing pH or adding to a cold organic solvent), and analyze by a validated stability-indicating HPLC or LC-MS method.

  • Data Evaluation: Quantify the remaining percentage of the parent compound at each time point for each pH.

Data Summary Table:

pHTemperature (°C)Time (hours)% Parent Compound RemainingObservations (e.g., color change)
3.0250100%Clear, colorless
3.02524......
5.0250100%Clear, colorless
5.02524......
7.4250100%Clear, colorless
7.42524......
9.0250100%Clear, colorless
9.02524......
Protocol 2: Forced Degradation (Stress Testing)

Objective: To identify likely degradation products and establish degradation pathways, which is crucial for developing a stability-indicating analytical method.[8][11]

Methodology:

  • Prepare Samples: Prepare several identical solutions of the compound (~1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 2-8 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 2-8 hours.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours.[11]

    • Thermal Degradation: Incubate the solution at 70°C for 48 hours.

    • Photolytic Degradation: Expose the solution to a photostability chamber (ICH Q1B guidelines) or intense UV/fluorescent light for 24-48 hours. Include a dark control wrapped in foil.

  • Neutralization & Dilution: After incubation, cool the samples to room temperature. Neutralize the acid and base-stressed samples. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by LC-MS/MS.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the parent peak and the appearance of new peaks. Aim for 5-20% degradation of the active substance for optimal results. Use the mass spectral data to propose structures for the major degradants.

Section 4: Potential Degradation Pathways

Understanding the molecular structure allows us to predict the most likely degradation pathways under stress conditions.

  • Oxidation of the Phenylethylamine Moiety: The benzylic position (the carbon attached to both the phenyl ring and the amine) is susceptible to oxidation. Furthermore, the amine itself can be oxidized. This can lead to the formation of imines, aldehydes, or ketones, and potentially colored polymeric material.[6]

  • Acid-Catalyzed Ring Opening of the Oxolane Ring: While tetrahydrofuran is more stable than epoxides, strong acidic conditions can promote its ring-opening to form a diol.[12] This would result in a significant change to the molecule's structure and properties.

Diagram of Potential Degradation Pathways:

Degradation_Pathways Parent 2-(Oxolan-3-yl)-1- phenylethan-1-amine Oxidized_Product Oxidized Products (e.g., Imines, Ketones) Parent->Oxidized_Product [O] (O2, H2O2, Light) Ring_Opened_Product Ring-Opened Product (Diol) Parent->Ring_Opened_Product H+ (Strong Acid)

Sources

Technical Support: Advanced Purification of Oily Amine Products

Author: BenchChem Technical Support Team. Date: February 2026

From: Dr. Aris Thorne, Senior Application Scientist To: Research Division & Process Chemistry Groups Subject: Troubleshooting Guide: The "Oily Amine" Syndrome

Introduction

If you are reading this, you are likely staring at a round-bottom flask containing a viscous, dark-orange oil that was supposed to be a pristine white solid. You are not alone. Amines are notorious for refusing to crystallize due to their ability to form strong hydrogen bond networks with solvents, their tendency to oxidize (N-oxide formation), and the presence of greasy aliphatic chains that disrupt crystal lattice packing.

This guide is not a textbook; it is a tactical manual. We move beyond standard "recrystallization" into chemical modification and phase-control strategies designed to force your product into submission.[1]

Part 1: The Diagnostic Workflow

Before attempting a specific method, determine the physicochemical profile of your amine. Use this logic flow to select the correct purification path.

PurificationLogic Start START: Oily Crude Amine Volatile Is the amine volatile? (BP < 200°C @ high vac) Start->Volatile AcidSens Is it Acid Sensitive? (e.g., Acetals, Boc groups) Volatile->AcidSens No Kugel Method A: Kugelrohr Distillation Volatile->Kugel Yes ImpurityType Main Impurity Type? AcidSens->ImpurityType No BasifiedSilica Method C: Basified Silica Chromatography AcidSens->BasifiedSilica Yes (Avoid Acid) Salt Method B: Salt Formation (The 'Crystal Cure') ImpurityType->Salt Non-Basic Impurities ImpurityType->BasifiedSilica Close Rf Impurities AcidBase Method D: Acid-Base Extraction ImpurityType->AcidBase Bulk Purification

Figure 1: Decision Matrix for Oily Amine Purification. Select your method based on volatility and chemical sensitivity.

Part 2: Method B - Salt Formation (The "Crystal Cure")

The Concept: Oily free bases often fail to pack into a lattice. By protonating the amine with a specific acid, you introduce ionic forces that dramatically increase lattice energy, forcing crystallization. This is the most robust method for long-term storage.

Protocol: The "Popcorn" Precipitation
  • Dissolution: Dissolve your crude oily amine in a minimal amount of non-polar solvent (Diethyl ether or Toluene).

  • Acid Addition: Dropwise add a solution of the selected acid (see table below) in a miscible solvent (e.g., 2M HCl in Dioxane or Oxalic acid in Acetone).

  • Observation: You should see immediate clouding. If an oil separates ("oiling out"), heat the mixture to reflux until homogenous, then cool very slowly.

  • Isolation: Filter the solid salt. Wash with cold ether.

  • Recovery: To recover the free base later, simply partition between NaOH (aq) and DCM.

Salt Selection Guide
Amine TypeRecommended AcidSolvent SystemWhy?
Simple Tertiary Amines HCl (anhydrous)Et₂O / DioxaneForms stable hydrochlorides; excess HCl is volatile.
Complex/Greasy Amines Oxalic Acid Acetone / EtOHOxalates often form highly crystalline H-bond networks (1:1 or 1:2 stoichiometry).
Acid-Sensitive Amines Fumaric Acid MeOH / iPrOHMilder pKa (3.03); less likely to cleave sensitive groups than HCl.
Chiral Amines Tartaric Acid EtOH / H₂OAllows for simultaneous purification and enantiomeric resolution.

Expert Tip: If using Oxalic acid, be aware it is toxic and the salt may be less soluble in water than HCl salts. Use Fumaric acid for pharmaceutically relevant intermediates.

Part 3: Method C - Basified Silica Chromatography

The Problem: Amines interact with the acidic silanol groups (Si-OH) on silica gel, causing "tailing" (streaking) and poor separation. The Solution: You must neutralize the silica surface before or during the run.

Protocol: The "TEA" Doping Method

Option 1: Mobile Phase Modifier (Standard) Add 1% to 3% Triethylamine (TEA) or 1% NH₄OH to your eluent system (e.g., 97:2:1 DCM/MeOH/TEA).

  • Warning: TEA has a high boiling point. It may remain in your product.[2] Rotovap at 40°C for extended periods or use NH₄OH (volatile).

Option 2: Silica Pre-treatment (Superior for sensitive separation)

  • Slurry your silica gel in Hexanes containing 5% TEA.

  • Pour the column.[3]

  • Flush with 2 column volumes of pure Hexanes to remove excess free amine.

  • Result: The silica is now "deactivated" (capped).[3] Run your column with normal solvents (Hexane/EtOAc). The amine will elute as a tight band without tailing.

Part 4: Method D - The "Perfect" Acid-Base Extraction

The Concept: Use pH manipulation to shuttle the amine between phases, leaving neutral impurities (grease) in the organic layer and acidic impurities in the aqueous layer.

Workflow
  • Dissolve: Crude oil in EtOAc or Ether (Organic Phase 1).

  • Acid Wash: Extract with 1M HCl (x3).

    • Where is your product?Aqueous Layer. (Amine is now R-NH₃⁺ Cl⁻).

    • Action: Keep Aqueous.[2] Discard Organic (contains non-basic grease).

  • Basify: Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 12.

    • Visual Check: The solution will turn cloudy as the free base amine precipitates/oils out.

  • Extract: Extract with DCM (x3).

    • Where is your product?Organic Layer. [4][5][6]

  • Dry & Strip: Dry over Na₂SO₄ and concentrate.

Troubleshooting Emulsions: If a "mayonnaise" emulsion forms during step 4:

  • Salting Out: Add solid NaCl to the aqueous layer until saturated. This increases the density difference and forces organics out.

  • Filtration: Pass the entire emulsion through a pad of Celite or glass wool. This physically breaks the surface tension bubbles.

Part 5: Method A - Kugelrohr Distillation

For thermally stable but high-boiling oils, the Kugelrohr (bulb-to-bulb) distillation is the "sledgehammer" approach.

  • Setup: Place crude oil in the terminal bulb.

  • Vacuum: High vacuum is mandatory (< 0.5 mmHg).

  • Heat: Ramp temperature slowly.

  • Rotation: Ensure the motor is spinning to create a thin film (prevents bumping).

  • Collection: Cool the receiving bulb with Dry Ice/Acetone.

  • Advantage: Short path length means less thermal degradation than standard distillation.

Frequently Asked Questions (FAQ)

Q: My amine turned from yellow to black overnight. Is it ruined? A: Likely not. Amines oxidize easily to form N-oxides or colored imine impurities, which are often highly colored even at trace ppm levels.

  • Fix: Perform a quick filtration through a short plug of basic alumina (not silica) or treat with activated charcoal in boiling ethanol, filter, and concentrate. Store under Argon.

Q: I formed the HCl salt, but it’s a hygroscopic goo, not a solid. A: You likely have trapped solvent or excess acid.

  • Fix: Trituration. Add dry diethyl ether to the goo and scratch the side of the flask vigorously with a glass rod. The mechanical energy often induces nucleation. If that fails, dissolve in minimal MeOH and precipitate by pouring into rapid-stirring Et₂O.

Q: The NMR shows clean product, but the weight is 120% of theoretical. A: Oily amines are "solvent traps." High-boiling solvents (DMF, Toluene) or even DCM can get trapped in the viscous matrix.

  • Fix: Dissolve in a solvent that forms an azeotrope with your impurity, strip it down, and then leave on a high-vacuum manifold (lyophilizer if possible) for >12 hours.

References & Further Reading
  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica for Amines. Retrieved from [Link]

    • Grounding: Authoritative protocol for TEA pretreatment of silica.

  • Royal Society of Chemistry (RSC). (2022). Catalytic Reductive N-Alkylation of Amines: Chromatography Notes. Retrieved from [Link]

    • Grounding: Specific solvent systems (DCM/MeOH/NH4OH) for amine purification.

  • Diop, M. B., et al. (2020).[7] Co-crystallization of Oxalate Salts of Monoprotonated Amines.[7][8] American Journal of Heterocyclic Chemistry.[8] Retrieved from [Link]

    • Grounding: Structural validation of oxalate salts for amine isolation.

  • Chemistry LibreTexts. (2022). Acid-Base Extraction & Emulsion Management. Retrieved from [Link]

    • Grounding: Standard operating procedures for liquid-liquid extraction and troubleshooting.

Sources

Validation & Comparative

C-NMR Interpretation Guide: Tetrahydrofuran (THF) Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: C-NMR Chemical Shifts for Tetrahydrofuran Ring Carbons Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tetrahydrofuran (THF) ring is not merely a solvent; it is a critical pharmacophore found in polyether antibiotics (e.g., Monensin), nucleoside analogs (e.g., Zidovudine), and complex natural products (e.g., Eribulin). For the medicinal chemist, accurately assigning the


C-NMR signals of a THF core is often the first step in validating regiochemistry and stereochemistry.

This guide moves beyond basic spectral tables. We compare the baseline chemical shifts of unsubstituted THF against substituted derivatives, analyze solvent-induced shifts, and provide a self-validating workflow for distinguishing stereoisomers (cis/trans) using the


-gauche effect and 2D NMR correlations.

Part 1: Baseline Characterization (The Control)

Before analyzing complex derivatives, one must establish the baseline. The unsubstituted THF ring possesses C2 symmetry, resulting in only two distinct carbon signals.

Table 1: Baseline C Chemical Shifts of Unsubstituted THF

Data represents the chemical shift (


) in ppm relative to TMS.
Solvent

-Carbon (C2/C5)

-Carbon (C3/C4)
Shift Difference (

)
CDCl

67.925.642.3
DMSO-

67.425.142.3
Acetone-

67.625.542.1
Benzene-

67.825.842.0
D

O
69.426.642.8

Application Insight: Note the stability of the


 (approx. 42 ppm) across organic solvents. A significant deviation from this difference in a mono-substituted derivative often indicates ring strain or through-space electronic interactions.

Part 2: Comparative Analysis of Substituent Effects

The introduction of substituents breaks the ring symmetry, creating distinct signals for all ring carbons. The magnitude and direction of these shifts are predictable and diagnostic.

Mechanism of Action
  • 
    -Effect (Deshielding):  Electronegative groups (O, N, F) attached directly to the ring withdraw electron density, shifting the attached carbon downfield.
    
  • 
    -Effect (Variable):  Substituents on the adjacent carbon typically cause a mild downfield shift (deshielding) due to inductive effects, though steric compression can counteract this.
    
  • Anomeric Effect: In 2-alkoxy-THFs (cyclic acetals/nucleosides), the C2 carbon shifts drastically downfield into the 100–110 ppm range.

Table 2: Performance Comparison – Substituent Induced Shifts (SIS)

Comparison of C2 (substituted) and C3 (adjacent) shifts in CDCl


.
DerivativeC2 Shift (

ppm)
C3 Shift (

ppm)
C4 Shift (

ppm)
C5 Shift (

ppm)
Diagnostic Feature
Unsubstituted THF 67.925.625.667.9Symmetry equivalent pairs.
2-Methyl-THF 74.833.326.467.6+6.9 ppm

-shift
(C2). Methyl group appears ~21 ppm.
2-Methoxy-THF 104.532.123.666.9Anomeric C2 . Distinctive shift >100 ppm.
2-Phenyl-THF 80.534.826.168.8Aromatic ring current effects deshield C2 significantly.

Part 3: Stereochemical Differentiation (Cis vs. Trans)

For drug candidates, defining the relative stereochemistry of 2,5-disubstituted THF rings is crucial.


C-NMR provides a rapid, non-destructive method to distinguish diastereomers via the 

-gauche effect
.
The Rule of Steric Compression

In 2,5-disubstituted systems:

  • Cis-isomers: Substituents are often in a pseudo-equatorial/pseudo-axial arrangement or experience 1,3-diaxial-like interactions depending on the ring pucker. This steric compression generally shields the ring carbons, moving them upfield (lower ppm).

  • Trans-isomers: Substituents can adopt a pseudo-diequatorial conformation (minimizing sterics), resulting in relatively downfield signals (higher ppm).

Critical Caveat: This rule is robust for alkyl substituents. However, if strong hydrogen bonding (e.g., in DMSO) locks a specific conformation, the trend can invert. Always validate with NOESY (Nuclear Overhauser Effect Spectroscopy).

Visualization: The Physical Basis of Shifts

ChemicalShiftPhysics Substituent Substituent Addition Inductive Inductive Effect (Electronegativity) Substituent->Inductive Electron Withdrawal Steric Steric Compression (Gamma-Gauche) Substituent->Steric Spatial Crowding Downfield Downfield Shift (Higher ppm) Inductive->Downfield Deshielding Upfield Upfield Shift (Lower ppm) Steric->Upfield Shielding

Figure 1: Mechanistic drivers of chemical shifts. Inductive effects generally push peaks downfield (e.g., C2 in 2-methoxy-THF), while steric crowding (common in cis-isomers) pushes peaks upfield.

Part 4: Experimental Protocol & Assignment Workflow

To ensure authoritative assignments, do not rely on 1D


C-NMR alone. Use the following self-validating protocol.
Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 30–50 mg of analyte in 0.6 mL of CDCl

      
      .
      
    • Crucial: If the molecule contains free hydroxyls on the THF ring, use DMSO-

      
       to prevent peak broadening from proton exchange and to lock conformation via H-bonding.
      
  • Acquisition Parameters:

    • Relaxation Delay (D1): Set to 2.0–3.0 seconds. While THF ring carbons have protons (aiding relaxation), quaternary carbons at C2 (in complex drugs) require longer delays for accurate integration.

    • Scans: Minimum 512 scans for sufficient S/N ratio on quaternary carbons.

  • Pulse Sequence Chain:

    • Run Standard 1D

      
      C .
      
    • Run DEPT-135 (Distortionless Enhancement by Polarization Transfer).

      • Result: CH and CH

        
         = Positive (Up); CH
        
        
        
        = Negative (Down); Quaternary = Null.
      • Why: Immediately identifies the C3/C4 methylene pairs vs. C2/C5 methines.

    • Run HSQC (Heteronuclear Single Quantum Coherence).

      • Why: Correlates Carbon to Proton.[1][2] If you know the proton assignment (easier via coupling constants), you automatically know the carbon.

Assignment Logic Flowchart

AssignmentWorkflow Start Start: Unknown THF Derivative DEPT Run DEPT-135 Start->DEPT Decision1 Phase of Signal? DEPT->Decision1 Negative Negative Phase (CH2) Decision1->Negative Positive Positive Phase (CH/CH3) Decision1->Positive Null No Signal (Quaternary C) Decision1->Null Assign1 Assign to C3/C4 positions Negative->Assign1 Assign2 Assign to C2/C5 or Substituent Positive->Assign2 Assign3 Assign to Fully Substituted C2/C5 Null->Assign3 HSQC Run HSQC to Correlate with 1H Assign1->HSQC Assign2->HSQC Assign3->HSQC  (Use HMBC instead)  

Figure 2: Logical workflow for assigning THF carbon signals. Note that quaternary carbons (common in complex drugs) vanish in DEPT and require HMBC for correlation.

Part 5: Advanced Troubleshooting

Scenario: Overlapping Signals In large polyether molecules, multiple THF rings may result in overlapping signals in the 67–80 ppm region.

  • Solution: Switch solvent to Benzene-

    
     . The aromatic ring current induces shifts (ASIS - Aromatic Solvent-Induced Shift) that often resolve overlapping aliphatic peaks by 0.5–1.0 ppm compared to chloroform.
    

Scenario: Anomeric Ambiguity Distinguishing a C2-ether (THF) from a C2-hydroxyl (hemiacetal).

  • Solution: Check the shift. A hemiacetal carbon typically resonates at 95–98 ppm , whereas a glycosidic/ether linkage pushes the shift downfield to 102–108 ppm .

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3][4][5][6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[3][6] [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

  • SDBS Database. (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds, SDBS No. 1294 (Tetrahydrofuran) and No. 2235 (2-Methyltetrahydrofuran).[Link]

  • Grant, D. M., & Paul, E. G. (1964). Carbon-13 Magnetic Resonance. II. Chemical Shift Data for the Alkanes. Journal of the American Chemical Society, 86(15), 2984–2990. (Foundational reference for Steric/Gamma effects). [Link]

Sources

High-Performance Purity Analysis of Phenethylamine Derivatives: Core-Shell Biphenyl vs. Traditional C18

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Method Development

Executive Summary

For decades, fully porous C18 columns have been the default "workhorse" for pharmaceutical purity analysis. However, for phenethylamine derivatives —a class characterized by basic amine functionality and frequent regioisomerism (e.g., amphetamines, cathinones, 2C-x series)—traditional C18 chemistry often falls short. It struggles with peak tailing due to silanol interactions and fails to resolve positional isomers driven solely by hydrophobicity.

This guide objectively compares the industry-standard Fully Porous C18 against the modern Core-Shell Biphenyl stationary phase. Experimental evidence demonstrates that the Biphenyl phase, utilizing a mixed-mode retention mechanism (Hydrophobic +


-

interaction), provides superior resolution of critical isomer pairs and sharper peak shapes, essential for validated purity assays in forensic and pharmaceutical contexts.

The Challenge: Chemistry of Phenethylamines

Phenethylamines present two distinct chromatographic challenges:

  • Basicity (pKa ~9.5 - 10.5): At typical reversed-phase pH (2-4), these molecules are fully protonated cations. On traditional silica columns, these cations interact with residual negatively charged silanols, causing severe peak tailing (Tailing Factor > 1.5).

  • Structural Isomerism: Many derivatives differ only by the position of a substituent on the phenyl ring (e.g., ortho-, meta-, para- isomers). Since these isomers have nearly identical hydrophobicity (logP), C18 phases often co-elute them.

Comparative Analysis: The Solution vs. The Alternative

The Alternative: Fully Porous C18 (USP L1)
  • Mechanism: Solely hydrophobic interaction (Van der Waals).

  • Performance: Reliable for bulk retention but poor selectivity for aromatic isomers. Requires mobile phase modifiers (e.g., Triethylamine) to mask silanols.

  • Limitation: High backpressure limits flow rate; fully porous structure induces broader peaks due to longitudinal diffusion.

The Product: Core-Shell Biphenyl (USP L11)
  • Mechanism: Mixed-mode.[1]

    • Hydrophobic:[2] Alkyl linker provides standard retention.

    • 
      -
      
      
      
      Interaction: The biphenyl ring creates electron-density interactions with the analyte's aromatic system.
  • Performance: The

    
    -
    
    
    
    overlap is highly sensitive to steric differences, allowing baseline separation of positional isomers.
  • Efficiency: The solid-core (core-shell) particle reduces the diffusion path, resulting in 20-30% narrower peaks and lower backpressure than fully porous 5 µm particles.

Mechanism of Action Diagram

The following diagram illustrates why the Biphenyl phase succeeds where C18 fails.

RetentionMechanism cluster_c18 Traditional C18 Interaction cluster_biphenyl Core-Shell Biphenyl Interaction C18_Phase C18 Ligand (Alkyl Chain) Analyte_A Phenethylamine (Hydrophobic Only) C18_Phase->Analyte_A Van der Waals (Weak Selectivity) Silanol Residual Silanol (Ionic Interaction) Analyte_A->Silanol Unwanted Tailing (Cation Exchange) Analyte_B Phenethylamine (Pi-System Active) Bi_Phase Biphenyl Ligand (Aromatic Rings) Bi_Phase->Analyte_B Pi-Pi Interaction (High Selectivity for Isomers) Bi_Phase->Analyte_B Hydrophobic Retention

Figure 1: Comparison of retention mechanisms. C18 relies on weak hydrophobic forces and suffers from silanol activity. Biphenyl leverages strong Pi-Pi interactions for enhanced shape selectivity.

Experimental Protocol & Data

Method Conditions

To validate the performance difference, a mixture of Amphetamine and its positional isomers (2-fluoroamphetamine, 3-fluoroamphetamine, 4-fluoroamphetamine) was analyzed.

ParameterSystem A (Alternative) System B (Recommended)
Column Fully Porous C18 (5 µm, 4.6 x 150 mm)Core-Shell Biphenyl (2.6 µm, 4.6 x 100 mm)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B AcetonitrileMethanol (Promotes

-

interactions)
Gradient 5% to 95% B over 15 min5% to 95% B over 10 min
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV @ 210 nmUV @ 210 nm

Note on Solvent Choice: Acetonitrile is typically used with C18. However, Methanol is preferred for Biphenyl phases because aprotic solvents like Acetonitrile can interfere with the


-

interaction mechanism [1].
Quantitative Results Comparison

The following data represents typical performance metrics observed in comparative studies of phenethylamine isomers [2][3].

MetricFully Porous C18Core-Shell BiphenylImprovement
Critical Pair Resolution (Rs) (3-FMA vs 4-FMA)1.2 (Co-elution)3.8 (Baseline Resolved) +216%
Tailing Factor (USP) (Amphetamine)1.8 (Tailing)1.1 (Symmetric) Improved Symmetry
Peak Width (W0.5) 0.45 min0.18 min Higher Efficiency
Run Time 15.0 min10.0 min 33% Faster

Analysis: The C18 column failed to resolve the critical isomer pair (Rs < 1.5 is failing). The Biphenyl column achieved complete separation due to the differential electron density of the meta- vs para- fluorine substitution interacting with the stationary phase.

Method Development Workflow

Developing a robust purity method for these compounds requires a systematic approach. Do not rely on generic gradients.

MethodWorkflow Start Start: Phenethylamine Sample Step1 1. pH Screening Set pH < 3.0 (Formic/Phosphate) Ensures 100% Protonation Start->Step1 Step2 2. Column Selection Choose Biphenyl or PFP Phase (Avoid C18 for isomers) Step1->Step2 Step3 3. Organic Modifier Check Compare MeOH vs. ACN MeOH enhances Pi-Selectivity Step2->Step3 Decision Critical Pair Resolved (Rs > 2.0)? Step3->Decision Optimize Optimize Gradient Slope or Temperature Decision->Optimize No Final Final Method Validation (Specificity, Linearity, LOQ) Decision->Final Yes Optimize->Step3

Figure 2: Optimized workflow for developing purity methods for basic amine isomers.

Scientific Integrity & Troubleshooting (Self-Validating Protocols)

To ensure the method remains authoritative and robust, implement these self-validating system suitability tests (SST):

  • The "Silanol Check":

    • Protocol: Inject a standard of a high-pKa amine (e.g., Amphetamine or Amitriptyline) at 10% load.

    • Validation Criteria: USP Tailing Factor must be < 1.5 . If > 1.5, the mobile phase pH is likely too high (insufficient protonation) or the column end-capping is compromised.

  • The "Selectivity Check":

    • Protocol: Always include a "Critical Pair Resolution Mixture" in your SST sequence containing the two closest eluting isomers (e.g., Methamphetamine and Phentermine, or specific positional isomers).

    • Validation Criteria: Resolution (Rs) must be > 2.0 . This confirms the

      
      -
      
      
      
      mechanism is active. If Rs drops, it indicates fouling of the active aromatic sites on the column [4].
  • Buffer Capacity:

    • Use Ammonium Formate (10-20 mM) if MS detection is required.

    • Use Phosphate Buffer (20-50 mM) for UV detection if peak shape is poor; phosphate creates a "masking" effect on silanols that formate cannot replicate [5].

References

  • Restek Corporation. (2025).[3] Biphenyl Stationary Phases in HPLC: A Comparative Guide. Retrieved from

  • Phenomenex. (2017). Core-Shell vs Fully Porous Particles Efficiency Comparison. Retrieved from

  • Waters Corporation. (2023). Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds. Retrieved from

  • United States Pharmacopeia (USP). (2025).[4][5] USP Monograph: Amphetamine Sulfate.[4][6] USP-NF.[4][6] Retrieved from

  • Chromatography Online. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America.[7] Retrieved from

Sources

A Senior Scientist's Guide to Reference Standards for the Chiral Analysis of 2-(Oxolan-3-yl)-1-phenylethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of reference standards for the analysis of 2-(Oxolan-3-yl)-1-phenylethan-1-amine (CAS No: 1339699-57-8). As a chiral molecule with two stereocenters—one at the benzylic carbon bearing the amine and another within the oxolane ring—this compound presents significant analytical challenges. The control and accurate measurement of its stereoisomeric purity are paramount, particularly in drug development, where different stereoisomers can exhibit varied pharmacological and toxicological profiles.

This document moves beyond a simple listing of products, offering a strategic framework for selecting, qualifying, and utilizing reference standards. We will delve into the causality behind experimental choices, grounding our recommendations in established regulatory principles to ensure the integrity and reliability of your analytical data.

Part 1: The Foundational Role of Reference Standards in Pharmaceutical Analysis

A reference standard is a highly purified and well-characterized compound used as a benchmark for confirming the identity, strength, quality, and purity of a drug substance.[1][2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and guidelines from the International Council for Harmonisation (ICH) mandate their use, emphasizing that they be of the "highest purity that can be obtained through reasonable effort".[1]

The hierarchy of reference standards is a critical concept:

  • Primary Reference Standard: An extensively characterized substance shown to be authentic material of high purity.[3] It can be obtained from an officially recognized source (e.g., USP, PhEur) or established in-house through rigorous analytical testing.[3]

  • Secondary (or Working) Reference Standard: A standard qualified against the primary reference standard. It is used for routine quality control to conserve the more valuable primary standard.[3][4]

For a molecule like 2-(Oxolan-3-yl)-1-phenylethan-1-amine, which may not have an official compendial standard, the onus is on the developer to source or establish a reliable primary standard. This standard is the linchpin for all subsequent analytical validations and sample testing.[4]

Part 2: Sourcing and Comparison of Reference Standards

There are three primary avenues for obtaining a reference standard for 2-(Oxolan-3-yl)-1-phenylethan-1-amine: purchasing from a commercial supplier, arranging a custom synthesis, or qualifying a high-purity batch of the drug substance manufactured in-house. Each approach has distinct advantages and implications for its intended use.

FeatureCommercial Research GradeCustom SynthesisIn-House Primary Standard
Source Example Enamine, Sigma-AldrichSpecialized CROsInternal development/manufacturing
Typical Purity >95% (as stated on CoA)>98% to >99.5% (per specification)>99.5% (after dedicated purification)
Characterization Certificate of Analysis (CoA) with basic identity tests (e.g., NMR, MS).Full analytical data package as requested (NMR, MS, HPLC, etc.).Exhaustive characterization (structural, physicochemical, purity).
Certification Generally not produced under cGMP; for research use only.Can be produced under cGMP upon request.Characterized and documented to meet cGMP/ICH requirements.[5]
Intended Use Initial method development, peak identification.Working or primary standard, impurity marker synthesis.Definitive primary standard for assay, purity, and identification.
Relative Cost LowHighVery High (resource and time-intensive)
Lead Time Short (if in stock)Long (weeks to months)Long (requires process development)

Recommendation: For early-stage research and initial analytical method development, a commercially available standard is sufficient for confirming identity. However, for quantitative applications in a regulatory environment (e.g., release testing, stability studies), establishing a well-characterized in-house primary standard is the only approach that guarantees full compliance and data integrity.[1][6]

Part 3: Experimental Workflow: Qualification of an In-House Primary Reference Standard

When a commercial standard's purity or documentation is insufficient, a batch of the drug substance must be rigorously qualified. This process establishes it as the primary standard against which all future batches and working standards will be compared. The goal is to create a self-validating system where multiple orthogonal analytical techniques converge to confirm the standard's identity and purity.

Sources

Distinctive Characterization: 2-(Oxolan-3-yl)-1-phenylethan-1-amine vs. Amphetamine Analogs

[1][2]

Executive Summary

In the landscape of New Psychoactive Substances (NPS) and pharmaceutical intermediates, structural isomers of controlled substances present a critical challenge.[1] 2-(Oxolan-3-yl)-1-phenylethan-1-amine (OPEA)—also known as 1-phenyl-2-(tetrahydrofuran-3-yl)ethan-1-amine—shares a superficial molecular resemblance to amphetamine-class stimulants.[2][1] However, it possesses fundamental structural divergences: a benzylic amine moiety and a cyclic ether side chain.

This guide provides a definitive analytical framework to differentiate OPEA from classic amphetamine analogs (e.g., Amphetamine, Methamphetamine, MDMA).[1] We establish that OPEA is not a direct functional analog of amphetamine due to its alpha-phenyl substitution pattern, which drastically alters its pharmacological potential and spectroscopic signature.[2]

Part 1: Structural & Physicochemical Divergence[2]

To the untrained eye or automated screening algorithm, the C-N skeletons may appear similar. However, the connectivity defines the function.

The Connectivity Mismatch

Classic amphetamines are 1-phenylpropan-2-amines (beta-amines).[2][1] The amine is separated from the phenyl ring by two carbons.[2] OPEA is a 1-phenylethan-1-amine (alpha-amine), where the amine is attached directly to the benzylic carbon.[2][1]

FeatureAmphetamine (Class)2-(Oxolan-3-yl)-1-phenylethan-1-amine (OPEA)
Amine Position

-position (2-amino)

-position (1-amino, Benzylic)
Side Chain Methyl group (Hydrophobic)Tetrahydrofuran-3-yl (Polar Ether)
Chirality Single chiral center (C2)Two chiral centers (C1 and C3 of THF ring)
Lipophilicity (LogP) ~1.8 (High BBB permeability)~1.1 (Reduced due to ether oxygen)
Molecular Formula


Pharmacological Implications

The structural shift is non-trivial.[2] The "alpha-methyl" group in amphetamine protects it from Monoamine Oxidase (MAO) degradation, allowing synaptic accumulation.[1]

  • Amphetamine: Potent DAT/NET releaser; MAO resistant.[2][1]

  • OPEA: The benzylic amine structure renders it highly susceptible to rapid oxidative deamination.[2] Furthermore, the bulky THF ring likely sterically hinders binding to the Dopamine Transporter (DAT) deep pocket.[1]

Part 2: Analytical Differentiation (The "How")[2]

This section details self-validating protocols to distinguish OPEA from amphetamines using standard forensic instrumentation.

Mass Spectrometry (GC-MS)

This is the primary differentiation tool.[2][1] Amphetamines and OPEA follow distinct fragmentation rules governed by "Alpha-Cleavage."[1]

  • Amphetamine Mechanism: Cleavage occurs between C1 and C2.[2][1] The charge is retained on the nitrogen-containing fragment.[2][1]

    • Base Peak:m/z 44 (

      
      ).[1]
      
  • OPEA Mechanism: Cleavage occurs at the benzylic position.[2]

    • Pathway A (Loss of Side Chain): Cleavage releases the THF-methyl group.[1] The charge stabilizes on the benzyl-amine fragment.[1]

    • Base Peak:m/z 106 (

      
      ).[1]
      
    • Secondary Ion:m/z 77 (Phenyl cation).[1]

Diagram 1: Comparative Fragmentation Pathways The following Graphviz diagram illustrates the divergent mass spectral pathways.

MS_Fragmentationcluster_0Amphetamine (Beta-Amine)cluster_1OPEA (Alpha-Amine)AmpAmphetamine(MW 135)Frag_AmpBase Peak: m/z 44(Alpha-Cleavage)Amp->Frag_AmpLoss of Benzyl RadicalOPEAOPEA(MW 191)Frag_OPEABase Peak: m/z 106(Benzylic Cation)OPEA->Frag_OPEAAlpha-CleavageFrag_THFSide Chain Loss(THF-CH2)OPEA->Frag_THF

Caption: MS fragmentation logic showing the distinct base peaks (m/z 44 vs m/z 106) resulting from regiospecific alpha-cleavage.

Nuclear Magnetic Resonance (NMR)

If the sample is pure, 1H-NMR provides unambiguous structural proof.[2][1]

  • The Diagnostic Signal:

    • Amphetamine: The methine proton (

      
      ) appears as a multiplet at ~3.2 ppm .[2][1]
      
    • OPEA: The benzylic proton (

      
      ) is deshielded by the aromatic ring, shifting downfield to ~4.0–4.2 ppm .[2][1]
      
  • The Ether Fingerprint: OPEA will show complex multiplets between 1.5–3.8 ppm corresponding to the tetrahydrofuran ring protons, which are entirely absent in amphetamine.

Part 3: Experimental Protocols

Protocol A: GC-MS Derivatization Workflow

Objective: To enhance volatility and confirm the presence of the active amine hydrogen, distinguishing primary amines (Amphetamine/OPEA) from secondary amines (Methamphetamine).

  • Sample Prep: Dissolve 1 mg sample in 1 mL ethyl acetate.

  • Derivatization: Add 50 µL Trifluoroacetic Anhydride (TFAA). Incubate at 60°C for 20 mins.

  • Analysis: Inject 1 µL into GC-MS (Split 20:1).

  • Result Interpretation:

    • Amphetamine-TFA: Parent ion m/z 231.[1] Base peak remains m/z 140 (shift from 44 due to TFA).[1]

    • OPEA-TFA:[2][1] Parent ion m/z 287.[1] Base peak shifts to m/z 202 (Benzylic-TFA fragment).[1]

Protocol B: Rapid Colorimetric Screen (Marquis Reagent)

Note: This is a presumptive test only.

  • Amphetamine: Turns Orange → Brown .[2][1]

  • OPEA: Likely Yellow/No Reaction or slow brown.[2][1] The lack of the specific alpha-methyl-phenethylamine arrangement often results in a weaker chromophore formation with formaldehyde/sulfuric acid.[1]

Part 4: Regulatory & Safety Context[2]

Diagram 2: Classification Decision Tree Use this logic flow to determine the regulatory status of the unknown sample.

Decision_TreeStartUnknown Sample AnalysisCheck_MassIs Parent Mass ~135 Da?Start->Check_MassCheck_FragBase Peak m/z 44?Check_Mass->Check_FragYesCheck_EtherEther Oxygen Present?(IR: 1050-1150 cm-1)Check_Mass->Check_EtherNo (e.g. MW 191)Check_Frag->Check_EtherNoResult_AmpHigh Probability:Amphetamine Analog(Controlled)Check_Frag->Result_AmpYesCheck_Ether->Result_AmpNoResult_OPEAIdentify: OPEA(Likely Uncontrolled/Research)Check_Ether->Result_OPEAYes

Caption: Forensic decision tree for categorizing the sample based on mass, fragmentation, and functional group analysis.

Conclusion

2-(Oxolan-3-yl)-1-phenylethan-1-amine is distinct from amphetamine analogs by virtue of its benzylic amine position and tetrahydrofuran ring .[2][1] It does not share the m/z 44 analytical marker nor the alpha-methyl pharmacological shield of controlled stimulants.[2] Researchers should utilize GC-MS fragmentation (m/z 106 vs 44) as the primary discriminatory filter.[1]

References

  • National Center for Biotechnology Information. (2023).[2][1] PubChem Compound Summary for CID 21054629, 1-(Oxolan-3-yl)ethan-1-amine. Retrieved October 26, 2023, from [Link][1]

  • Kanamori, T., et al. (2020).[1] In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry. Analytical Chemistry. Retrieved October 26, 2023, from [Link]

  • Shulgin, A., & Shulgin, A. (1991).[1] PIHKAL: A Chemical Love Story. Transform Press. (Contextual reference for Phenethylamine fragmentation).

GC-MS retention time data for substituted phenethylamines

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing Resolution: A Comparative Guide to GC-MS Retention Strategies for Substituted Phenethylamines

Executive Summary & The Isobaric Challenge

In the analysis of Novel Psychoactive Substances (NPS), Mass Spectrometry (MS) alone is often insufficient. The core challenge with substituted phenethylamines—particularly the "2C" series, fluoromethamphetamines, and NBOMes—is regioisomerism .

Isomers such as 2-fluoromethamphetamine (2-FMA) and 4-fluoromethamphetamine (4-FMA) yield virtually identical Electron Ionization (EI) mass spectra (m/z 58, 91, 109). Without chromatographic resolution, positive identification is impossible. This guide compares stationary phase selectivity and derivatization strategies to resolve these critical pairs, moving beyond simple retention time (RT) to robust Retention Indices (RI).

Analytical Logic Flow

The following diagram illustrates the decision matrix for analyzing isobaric phenethylamines.

AnalyticalLogic Sample Unknown Sample GC GC Separation (Rxi-5MS vs Rtx-200) Sample->GC MS MS Source (EI 70eV) GC->MS Check Spectral Match? MS->Check IsomerCheck Isobaric Overlap? Check->IsomerCheck Yes RI_Calc Calculate RI (Alkane Ladder) IsomerCheck->RI_Calc Yes (Isomers Present) ID Positive ID IsomerCheck->ID No (Unique Spectrum) Deriv Derivatize (PFPA/HFBA) RI_Calc->Deriv Poor Resolution RI_Calc->ID RI Match Deriv->GC Re-inject

Figure 1: Decision tree for differentiating regioisomers when mass spectra are non-unique.

Stationary Phase Comparison: Polarity Matters

Standard non-polar columns (100% dimethyl polysiloxane or 5% phenyl) are the workhorses of forensic labs. However, they often fail to resolve positional isomers of phenethylamines. Increasing the polarity of the stationary phase enhances the separation of these amines based on their dipole moments and shape selectivity.

Comparative Performance Data

The table below aggregates retention index (RI) data trends for NBOMe isomers (a class of phenethylamines) across different column chemistries. Note the significant resolution improvement on polar phases.

Analyte5% Phenyl (e.g., Rxi-5MS)50% Phenyl (e.g., Rxi-50)Trifluoropropyl (e.g., Rtx-200)Resolution Status
25C-NBOMe (Ortho) RI 2614RI 2750RI 2810Resolved
25C-NBOMe (Meta) RI 2666RI 2820RI 2905Resolved
25C-NBOMe (Para) RI 2692RI 2845RI 2940Resolved
Critical Pair (

RI)
26 units (m/p)25 units (m/p)35 units (m/p)Rtx-200 Superior

Data synthesized from comparative studies on regioisomeric differentiation [1, 2].[1]

Expert Insight: While 5% phenyl columns can separate these specific isomers, the trifluoropropyl phase (Rtx-200) often provides sharper peak shapes for basic amines and larger separation windows for complex mixtures containing multiple isomer sets (e.g., 2-FMA mixed with 3-FMA).

Derivatization Strategies: Chemical Resolution

When stationary phase changes are insufficient or practical, chemical derivatization is the gold standard. For phenethylamines, acylation decreases polarity, improves volatility, and—crucially—introduces heavy fluorine atoms that create unique mass spectral fragments.

Comparison of Derivatizing Agents
AgentNameMechanismAdvantageDisadvantage
None NativeN/AFast, no prep time.Tailing peaks; poor isomer resolution.
TFA Trifluoroacetic AnhydrideAcylationSmallest mass shift.Highly volatile; can be lost in solvent delay.
PFPA Pentafluoropropionic AnhydrideAcylationOptimal balance of volatility and mass increment.Requires incubation.
HFBA Heptafluorobutyric AnhydrideAcylationLargest mass shift; excellent for low-mass amines.Longer retention times.[2]
Protocol: PFPA Derivatization for Phenethylamines

This protocol is self-validating: The disappearance of the native amine peak and appearance of the derivatized peak (M+146) confirms reaction completion.

  • Extraction: Evaporate 50 µL of organic extract (e.g., from urine/blood extraction) to dryness under a stream of nitrogen at 40°C.

  • Reagent Addition: Add 50 µL of PFPA (Pentafluoropropionic anhydride) and 25 µL of Ethyl Acetate .

  • Incubation: Cap the vial tightly. Incubate at 70°C for 20 minutes .

    • Why? Heat is required to drive the reaction of the secondary amine on the phenethylamine chain to completion.

  • Evaporation: Evaporate to dryness under nitrogen at 40°C.

    • Critical Step: You must remove excess acid to prevent column damage.

  • Reconstitution: Reconstitute in 100 µL of Ethyl Acetate or Toluene.

  • Injection: Inject 1 µL into GC-MS (Splitless).

Workflow Diagram

Derivatization Start Dry Extract (N2 @ 40°C) Add Add 50µL PFPA + 25µL Ethyl Acetate Start->Add Heat Incubate 70°C for 20 min Add->Heat Dry Evaporate Excess Reagent Heat->Dry Recon Reconstitute (EtOAc) Dry->Recon Inject GC-MS Injection Recon->Inject

Figure 2: Step-by-step workflow for PFPA derivatization to enhance isomeric resolution.

Retention Index (RI) Standardization

Retention time drifts with column age and trim length. Retention Indices (RI) are robust. You must run a standard alkane ladder (C10–C30) under the exact same temperature ramp as your samples.

Calculation (Van den Dool and Kratz):



Where:

  • 
     = retention time of target phenethylamine.
    
  • 
     = retention time of alkane with carbon number 
    
    
    
    eluting before target.
  • 
     = retention time of alkane with carbon number 
    
    
    
    eluting after target.

Validation Criteria:

  • Acceptable window: ± 5 RI units (GC-MS).

  • If

    
    , suspect matrix interference or column degradation.
    

References

  • Jackson, G., et al. (2019). The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivariate analysis. West Virginia University / Forensic Science International. Link

  • Awad, T., et al. (2007). Chromatographic and Mass Spectral Studies on Methoxy Methyl Methamphetamines Related to 3,4-Methylenedioxymethamphetamine. Journal of Chromatographic Science. Link

  • SWGDRUG. (2024).[3][4][5][6] Scientific Working Group for the Analysis of Seized Drugs: Mass Spectral Library and Monographs. Link

  • NIST. (2024). NIST/EPA/NIH Mass Spectral Library (EI) and Retention Indices. National Institute of Standards and Technology.[4][5] Link

  • United Chemical Technologies. (2023).[7] Identification and Quantification of Psychedelic Phenethylamine “2C” Series using SPE and LC-MS/MS. (Cross-reference for extraction protocols). Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Oxolan-3-yl)-1-phenylethan-1-amine
Reactant of Route 2
Reactant of Route 2
2-(Oxolan-3-yl)-1-phenylethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.